Carbon-13C tetrachloride
Description
Significance of Carbon-13 Isotopic Labeling in Chemical and Environmental Studies
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. studysmarter.co.uk Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, is particularly valuable for these purposes. thisisant.comwikipedia.org The incorporation of ¹³C into molecules allows researchers to follow their transformation, understand complex mechanisms, and quantify their presence with high precision. studysmarter.co.uksymeres.com This is because the ¹³C nucleus has a non-zero spin quantum number, making it detectable by carbon-13 nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for elucidating the structure of molecules. wikipedia.org
In chemical studies, ¹³C labeling is instrumental in elucidating reaction mechanisms and kinetics. symeres.com By strategically placing a ¹³C atom within a molecule, chemists can follow its journey through a chemical transformation, identifying bond-breaking and bond-forming steps. This level of detail is critical for optimizing chemical syntheses and developing new catalytic processes.
Historical Context of Carbon Tetrachloride Research and the Emergence of Isotopic Variants for Mechanistic Investigations
Carbon tetrachloride (CCl₄) has a long and complex history. wikipedia.org First synthesized in the 19th century, it became a widely used industrial chemical in the early 20th century. wikipedia.orgresearchgate.net Its applications were diverse, ranging from a solvent in dry cleaning and a degreasing agent to a fire extinguisher and a precursor for the production of refrigerants. wikipedia.orgnih.govepa.gov
However, by the mid-20th century, concerns about the adverse health effects of carbon tetrachloride began to mount. nasa.gov It was identified as a potent hepatotoxin (toxic to the liver) and its use in many consumer applications was curtailed. wikipedia.orgnasa.gov Subsequently, its role in the depletion of the stratospheric ozone layer led to a steep decline in its production and its eventual phasing out under the Montreal Protocol. wikipedia.orgresearchgate.netresearchgate.net
The extensive use and subsequent environmental contamination by carbon tetrachloride prompted significant research into its fate and transport in the environment. As scientists sought a deeper understanding of the mechanisms of its degradation and transformation, the use of isotopically labeled variants like Carbon-13C tetrachloride emerged as a powerful investigative tool. acs.org By using ¹³C-labeled carbon tetrachloride, researchers could precisely track the dechlorination pathways and differentiate between various degradation mechanisms, such as those mediated by minerals or microorganisms. acs.orgresearchgate.net This has been crucial in developing remediation strategies for sites contaminated with this persistent organic pollutant.
The development of methods to synthesize ¹³C-labeled compounds has been a significant enabler for this research. researchgate.net While the cost of labeled compounds was initially a barrier, ongoing advancements in synthetic chemistry are making these essential tools more accessible for a wider range of scientific investigations. researchgate.net
Interactive Data Table: Properties of Carbon Tetrachloride and its ¹³C Isotope
| Property | Carbon Tetrachloride (CCl₄) | This compound (¹³CCl₄) |
| Chemical Formula | CCl₄ wikipedia.org | ¹³CCl₄ sigmaaldrich.com |
| Molar Mass | 153.82 g/mol | 154.82 g/mol sigmaaldrich.com |
| Boiling Point | 76.8 °C nih.gov | 76-77 °C sigmaaldrich.com |
| Melting Point | -23 °C nih.gov | -23 °C sigmaaldrich.com |
| Density | 1.594 g/mL at 20 °C | 1.604 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | 1.4607 at 20 °C | 1.46 at 20 °C sigmaaldrich.com |
| Solubility in Water | 793 mg/L at 25 °C nih.gov | Insoluble |
| Natural Abundance of ¹³C | ~1.1% wikipedia.org | 99 atom % ¹³C sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetrachloro(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4/c2-1(3,4)5/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGDMQKNWNREIO-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10108804 | |
| Record name | Methane-13C, tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32488-50-9 | |
| Record name | Methane-13C, tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032488509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane-13C, tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbon-13C tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Isotopic Enrichment Methodologies for Carbon 13c Tetrachloride
Isotopic Synthesis Routes for ¹³CCl₄ Production
The primary methods for producing ¹³CCl₄ are designed to incorporate the ¹³C isotope from an enriched precursor into the final tetrachloride molecule while maintaining high isotopic integrity.
¹³CH₄ + 4Cl₂ → ¹³CCl₄ + 4HCl
This method is highly reliable for preserving the ¹³C isotope within the final molecule.
Another synthetic approach involves utilizing carbon dioxide enriched with the ¹³C isotope (¹³CO₂) as the starting material. smolecule.com This ¹³CO₂ can be used in various chemical reactions that ultimately produce carbon tetrachloride, thereby incorporating the isotopic label. smolecule.com Historically, unlabeled carbon tetrachloride was manufactured by reacting carbon disulfide (CS₂) with chlorine, a process that could theoretically be adapted using a ¹³C-labeled carbon disulfide source. wikipedia.org
The selection of the synthesis route depends on the availability of the isotopically labeled starting materials and the desired scale of production. The direct chlorination of methane-13C remains the most direct and common pathway for obtaining research-grade ¹³CCl₄.
Table 1: Comparison of Synthesis Routes for ¹³CCl₄
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Chlorination of Methane-13C | Methane-13C (¹³CH₄), Chlorine (Cl₂) | Temperature: 40–150°C, Pressure: 1–10 atm, Iron catalyst | Direct, preserves isotopic integrity, widely employed. | Requires isotopically labeled methane (B114726) precursor. |
Advanced Purification and Isotopic Characterization Techniques for Research Grade Material
Achieving research-grade quality for ¹³CCl₄, which often requires isotopic purity of 99 atom % ¹³C and chemical purity of over 99%, necessitates advanced purification and characterization. sigmaaldrich.comsigmaaldrich.com
Purification: Following synthesis, the crude product is a mixture containing ¹³CCl₄, partially chlorinated intermediates (like ¹³CHCl₃), unreacted starting materials, and by-products such as hydrochloric acid (HCl). The primary method for purification is distillation. Taking advantage of the different boiling points of the components, distillation can effectively separate ¹³CCl₄ from most impurities. pnnl.gov For instance, the boiling point of CCl₄ is approximately 76.7°C, which allows it to be separated from lower-boiling intermediates. A final purification step often involves redistillation over an alkaline material to neutralize and remove any residual acidic impurities.
For isotopic enrichment itself, cryogenic distillation is a powerful technique for separating isotopes of lighter elements. pnnl.govwikipedia.org This method exploits the small differences in vapor pressure between isotopic molecules (e.g., ¹³CCl₄ and ¹²CCl₄). wikipedia.org While requiring columns that can be hundreds of meters tall for significant enrichment from natural abundance, advanced methods like microchannel distillation (MCD) can dramatically reduce the required column length by enhancing mass transfer, achieving in some cases what would traditionally require 400-600 meter columns in just 10-15 meters. pnnl.gov
Isotopic Characterization: Confirming the chemical identity, chemical purity, and isotopic enrichment of the final product is crucial. Several spectroscopic and spectrometric techniques are employed for this purpose. wikipedia.org
Mass Spectrometry (MS): This is the definitive technique for determining isotopic purity. wikipedia.org MS separates ions based on their mass-to-charge ratio, allowing for clear differentiation between ¹³CCl₄ (molecular weight ~154.82 g/mol ) and its unlabeled counterpart ¹²CCl₄ (molecular weight ~153.82 g/mol ). High-resolution mass spectrometry can provide precise data on the abundance of different isotopologues, from which the atom % ¹³C is calculated. researchgate.net It is essential to correct the raw data for the natural abundance of other heavy isotopes (e.g., ³⁷Cl) to avoid systematic errors in the final purity determination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural verification and can also confirm isotopic labeling. wikipedia.org In a standard ¹³C NMR spectrum of unlabeled carbon tetrachloride, a single peak appears at approximately 96.0 ppm. For a ¹³C-enriched sample, the intensity of this signal will be dramatically enhanced, confirming the successful incorporation of the label. wikipedia.org
Infrared (IR) Spectroscopy: This technique measures the vibrational modes of a molecule, which are sensitive to atomic mass. wikipedia.org The strong absorption band corresponding to the C-Cl asymmetric stretch in unlabeled CCl₄ (at ~796.5 cm⁻¹) would be expected to shift to a lower frequency in ¹³CCl₄ due to the heavier mass of the ¹³C isotope. wikipedia.org
Table 2: Analytical Techniques for Characterization of ¹³CCl₄
| Technique | Principle | Information Obtained | Typical Observations for ¹³CCl₄ |
|---|---|---|---|
| Mass Spectrometry (MS) | Separation of ions by mass-to-charge ratio. wikipedia.org | Isotopic enrichment, molecular weight verification, chemical purity. researchgate.netresearchgate.net | A dominant peak corresponding to the mass of the ¹³CCl₄ molecule, confirming high isotopic purity. sigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) | Detection of nuclear spin properties in a magnetic field. wikipedia.org | Structural confirmation, position of isotopic label. wikipedia.org | A significantly enhanced signal at ~96.0 ppm in the ¹³C NMR spectrum. |
| Infrared (IR) Spectroscopy | Measurement of absorption of infrared radiation causing molecular vibrations. wikipedia.org | Functional group identification, confirmation of isotopic substitution. wikipedia.org | A shift in the C-Cl stretching frequency compared to the unlabeled standard. |
Considerations for Achieving and Maintaining High Isotopic Purity in Labeled Compounds
The utility of an isotopically labeled compound like ¹³CCl₄ is directly tied to its isotopic purity. Achieving and maintaining this purity requires meticulous attention to detail throughout the entire production and handling process.
Achieving High Purity: The primary factor in achieving high isotopic purity is the enrichment level of the starting material. acs.org For the synthesis of 99 atom % ¹³CCl₄, the precursor (e.g., methane-13C) must have an equivalent or higher level of ¹³C enrichment. Careful control of reaction conditions, such as temperature and pressure, is necessary to minimize side reactions that could lead to isotopic scrambling or the formation of difficult-to-remove impurities. The purification process must be rigorously applied to separate the desired labeled compound from any remaining starting materials, by-products, and, crucially, any unlabeled or less-enriched versions of the target molecule. acs.org
Maintaining High Purity: Once synthesized and purified, maintaining the integrity of the labeled compound is paramount. For a chemically stable molecule like carbon tetrachloride, the primary risk to isotopic purity is contamination. This can occur through improper handling or storage. The compound should be stored in clean, inert containers to prevent the introduction of any unlabeled carbon-containing substances. Cross-contamination with batches of lower isotopic enrichment or with unlabeled material must be scrupulously avoided. While ¹³C is a stable, non-radioactive isotope, meaning it does not decay over time, physical contamination remains the main threat to the long-term maintenance of its isotopic purity. Therefore, stringent laboratory protocols and dedicated equipment are essential when working with high-purity labeled compounds.
Spectroscopic Characterization and Applications in Isotopic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbon-13C Tetrachloride
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure and dynamics. For ¹³C-labeled compounds like this compound, ¹³C NMR is particularly informative.
Carbon-13 NMR Chemical Shift Analysis in Labeled Systems
The chemical shift in ¹³C NMR provides valuable information about the electronic environment of the carbon atom. In ¹³C-labeled systems, the distinct signal of the ¹³C nucleus allows for precise tracking and analysis. smolecule.comrsc.org The chemical shift of this compound can be influenced by its interactions with other molecules, making it a useful probe in complex systems. nih.gov For instance, studies have utilized ¹³C-labeled carbon tetrachloride to investigate chemical transformations in co-contamination systems, where the labeled carbon provides a clear spectroscopic marker to follow reaction pathways. dss.go.thacs.org
The typical ¹³C chemical shift range is broad, which minimizes signal overlap and allows for the clear identification of individual carbon atoms within a molecule. oregonstate.edu Quaternary carbons, like the one in carbon tetrachloride, which are not attached to any protons, often produce weaker signals. oregonstate.eduyoutube.com
Solvent Effects on ¹³C NMR Chemical Shifts and Solute-Solvent Interactions
The solvent can significantly influence the ¹³C NMR chemical shifts of a solute molecule due to various intermolecular interactions such as hydrogen bonding and van der Waals forces. cdnsciencepub.com Carbon tetrachloride is often considered a non-polar, "inert" solvent in NMR studies, helping to minimize solvent-induced shifts. ucl.ac.ukresearchgate.net However, even with relatively non-polar solvents like carbon tetrachloride and chloroform-d, differences in solute-solvent interactions can lead to measurable changes in chemical shifts. nih.gov For example, chloroform (B151607) can act as a hydrogen-bond donor, leading to stronger interactions with polar functional groups of a solute compared to carbon tetrachloride. nih.gov
Studies have shown that carbon shieldings are generally more sensitive to solvent effects than proton shieldings. cdnsciencepub.com These solvent effects can be substantial and must be considered for accurate spectral interpretation and assignment of resonances. cdnsciencepub.com The choice of solvent can even alter the ordering of chemical shifts within a molecule. cdnsciencepub.com Understanding these interactions is crucial for accurately interpreting NMR data and for validating computational models of chemical shifts. nih.gov
Table 1: Solvent Effects on the ¹³C Chemical Shifts of Pyridine (B92270) Data sourced from a study on solvent effects on ¹³C NMR spectra, illustrating the impact of different solvents on the chemical shifts of pyridine's carbon atoms relative to cyclohexane. cdnsciencepub.com
| Solvent | α-Carbon Shift (ppm) | β-Carbon Shift (ppm) | γ-Carbon Shift (ppm) |
| Cyclohexane | -0.99 | 0.91 | 1.67 |
| Carbon Tetrachloride | -0.3 | 0.4 | 0.8 |
| Chloroform | 0.3 | 0.4 | 0.8 |
| Water (83 mol %) | -0.99 | 0.91 | 1.67 |
Note: Shifts are relative to pyridine in cyclohexane. A negative value indicates an upfield shift, and a positive value indicates a downfield shift.
Quantitative ¹³C NMR Applications for Isotopic Abundance Determination
Quantitative ¹³C NMR is a valuable tool for determining the isotopic abundance of carbon-13 in a sample. nih.govnih.gov The low natural abundance of ¹³C (about 1.1%) means that ¹³C NMR signals are inherently weaker than ¹H NMR signals. youtube.commsu.edu However, for isotopically enriched compounds like this compound (99% ¹³C), the signal intensity is significantly enhanced. isotope.com
This technique can be used to measure the concentration of individual components in a mixture by calibrating the signal intensity against an external standard of known concentration. magritek.com While ¹H NMR is often preferred for quantitative analysis due to its higher sensitivity, ¹³C NMR offers the advantage of a much larger chemical shift dispersion, which helps to resolve signals in complex mixtures where ¹H signals might overlap. magritek.com For accurate quantitative measurements, factors such as the nuclear Overhauser effect (NOE) and spin-lattice relaxation times (T1) must be carefully considered. nih.gov
Recent advancements have demonstrated the potential of ¹³C NMR for determining the bulk ¹³C/¹²C isotope ratio in inorganic carbonates, suggesting its broader applicability in isotopic analysis. nih.gov
Solid-State ¹³C NMR Studies of Adsorbed this compound in Complex Matrices
Solid-state ¹³C NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in non-liquid states, such as when adsorbed onto solid surfaces. measurlabs.commarquette.edu This method has been employed to study the interactions of carbon tetrachloride with various porous materials, including clays (B1170129) and activated carbon. dss.go.thnih.gov
When this compound is adsorbed within the pores of a material, its ¹³C NMR signal can provide information about its mobility, orientation, and interactions with the host matrix. dss.go.thresearchgate.net For example, studies on the co-adsorption of ¹³C-labeled carbon tetrachloride and benzene (B151609) on clays have used solid-state ¹³C NMR to identify the chemical species formed. dss.go.thacs.org The line shapes and chemical shifts of the adsorbed molecules can reveal details about the catalytic activity of the clay surface. dss.go.th
In porous carbons, adsorbed molecules experience a shielding effect due to ring currents in the carbon structure, leading to an upfield shift in their NMR signals compared to the free molecules. nih.govrsc.org This allows for the clear distinction between "in-pore" and "ex-pore" species. nih.govrsc.org Solid-state NMR can thus provide unique insights into the adsorption mechanisms and the environment within complex matrices. researchgate.netnsf.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules and provides information about their structure and bonding. libretexts.orgmdpi.com
High-Resolution Infrared Absorption Spectroscopy of this compound
High-resolution infrared (IR) spectroscopy measures the absorption of infrared radiation as a function of frequency, revealing the characteristic vibrational modes of a molecule. wikipedia.org For carbon tetrachloride, the strong ν₃ fundamental and the ν₁ + ν₄ combination bands are prominent in the IR spectrum. odu.edu The presence of different chlorine isotopes (³⁵Cl and ³⁷Cl) and the carbon-13 isotope leads to a complex spectrum with multiple isotopologues. odu.edu
High-resolution studies of carbon tetrachloride are important for atmospheric monitoring, as it is a regulated ozone-depleting substance. odu.eduresearchgate.net Accurate IR absorption cross-sections for ¹³CCl₄ and its various isotopologues are crucial for the reliable retrieval of its atmospheric concentrations from satellite-based measurements. odu.eduresearchgate.net Recent work has focused on providing improved high-resolution IR absorption cross-sections for a range of temperatures and pressures relevant to atmospheric conditions. odu.edu These studies involve detailed analysis of the rotational-vibrational transitions to accurately model the spectral features. tandfonline.comosti.gov
Table 2: Major Vibrational Bands of Carbon Tetrachloride Data compiled from high-resolution infrared spectroscopy studies. odu.edu
| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ | A₁ | ~459 | Symmetric C-Cl stretch |
| ν₂ | E | ~217 | C-Cl₂ deformation |
| ν₃ | T₂ | ~785 | Asymmetric C-Cl stretch |
| ν₄ | T₂ | ~314 | C-Cl₃ deformation |
| ν₁ + ν₄ | T₂ | ~774 | Combination band |
Note: The exact wavenumbers can vary slightly depending on the specific isotopologue and experimental conditions.
Analysis of Isotopic Splitting and Vibrational Band Assignments
The substitution of the common carbon-12 (¹²C) isotope with carbon-13 (¹³C) in carbon tetrachloride introduces noticeable shifts in the vibrational spectra. This isotopic substitution, along with the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), results in a complex spectrum with multiple isotopologues. researchgate.net The primary isotopologues of carbon tetrachloride include ¹²C³⁵Cl₄, ¹²C³⁵Cl₃³⁷Cl, ¹²C³⁵Cl₂³⁷Cl₂, ¹²C³⁵Cl³⁷Cl₃, ¹²C³⁷Cl₄, and their ¹³C counterparts. researchgate.net
In infrared spectroscopy, the vibrational bands of ¹³CCl₄ are shifted to lower frequencies compared to ¹²CCl₄ due to the heavier mass of the ¹³C atom. This isotopic shift allows for the distinct analysis of ¹³C-containing molecules. For instance, in studies of phospholipids (B1166683) labeled with ¹³C at the carbonyl group, the ¹³C=O and ¹²C=O vibrational bands are separated by approximately 40-43 cm⁻¹. nih.gov This clear separation facilitates the detailed study of the molecular environment of each isotope.
The vibrational modes of carbon tetrachloride are designated as ν₁, ν₂, ν₃, and ν₄. researchgate.net The analysis of these modes is crucial for understanding the molecule's dynamics. The table below summarizes the experimentally observed vibrational frequencies for the primary isotopologues of carbon tetrachloride.
Table 1: Vibrational Frequencies of Carbon Tetrachloride Isotopologues
| Vibrational Mode | ¹²C³⁵Cl₄ (cm⁻¹) | ¹³C³⁵Cl₄ (cm⁻¹) |
|---|---|---|
| ν₁ (A₁) | 459 | 449 |
| ν₂ (E) | 217 | 217 |
| ν₃ (F₂) | 791 | 768 |
| ν₄ (F₂) | 314 | 309 |
Data sourced from computational and experimental studies.
Characterization of Fermi Resonance and Vibrational Mode Mixing
Fermi resonance is a significant phenomenon observed in the vibrational spectra of carbon tetrachloride, including its ¹³C isotopologue. libretexts.org This resonance occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of the same symmetry. libretexts.org In carbon tetrachloride, a well-characterized Fermi resonance exists between the ν₃ fundamental and the ν₁ + ν₄ combination band. researchgate.netmdpi.com This interaction leads to a mixing of the vibrational states, resulting in two bands of comparable intensity where one strong and one weak band would typically be expected. researchgate.netlibretexts.org
The presence of the ¹³C isotope modifies the energies of the fundamental vibrations, thereby altering the conditions for Fermi resonance. The ν₃ and ν₁ + ν₄ bands for ¹³CCl₄ are shifted relative to ¹²CCl₄, leading to a different degree of mixing and intensity distribution between the resonant bands. This effect is also observed in other molecules where isotopic substitution detunes the resonance, as seen in studies of acetonitrile (B52724) isotopologues. acs.org The analysis of these changes provides detailed information about the anharmonicity of the molecular potential energy surface. researchgate.net
Atmospheric Applications of IR Absorption Cross-Sections
High-resolution laboratory measurements of the IR absorption cross-sections for CCl₄, including the contributions from its isotopologues, are performed over a range of temperatures and pressures relevant to atmospheric conditions. researchgate.netodu.edunasa.gov These measurements are used to improve the accuracy of atmospheric retrieval algorithms, such as those used for data from satellite instruments. researchgate.netodu.edu The distinct spectral signatures of ¹³CCl₄, particularly in the ν₃ and ν₁ + ν₄ band regions, must be accounted for to accurately determine the total atmospheric abundance of CCl₄. researchgate.net
Table 2: Key IR Absorption Bands of CCl₄ for Atmospheric Sensing
| Band System | Spectral Range (cm⁻¹) | Importance |
|---|---|---|
| ν₃ fundamental | ~760-800 | Strong absorption feature used for atmospheric monitoring. researchgate.net |
| ν₁ + ν₄ combination | ~730-760 | Gains intensity through Fermi resonance with ν₃. researchgate.net |
These bands are crucial for validating stratospheric loss rates in atmospheric models. odu.edu
Raman Spectroscopy of this compound
Raman spectroscopy offers a complementary technique to IR spectroscopy for studying the vibrational properties of ¹³CCl₄.
Resolution of Isotopic Contributions to Symmetric Stretch Vibrations
Raman spectroscopy is particularly effective at resolving the isotopic contributions to the totally symmetric stretching vibration (ν₁) of carbon tetrachloride. researchgate.net While at room temperature the Raman spectrum of the ν₁ band is a broad envelope, ro-vibrational cooling techniques can resolve the individual peaks corresponding to the different isotopologues. researchgate.net The substitution of ¹²C with ¹³C results in a distinct, lower-frequency peak for the symmetric stretch of ¹³CCl₄. researchgate.net
The relative intensities of these isotopologue-specific peaks in the Raman spectrum can be used to determine the isotopic abundances. The ability to resolve these contributions provides a powerful tool for isotopic analysis and for studying intermolecular interactions that may affect the vibrational frequencies. walisongo.ac.id
Polarized Raman Spectroscopy for Molecular Orientation and Structure Determination
Polarized Raman spectroscopy provides information about the symmetry of molecular vibrations and can be used to determine molecular orientation in ordered systems. nicoletcz.czresearchgate.net For an isotropic sample like liquid carbon tetrachloride, the depolarization ratio of the Raman scattered light helps to distinguish between totally symmetric and non-totally symmetric vibrations. researchgate.net The ν₁ band of CCl₄ is strongly polarized, as expected for a totally symmetric vibration in a tetrahedral molecule. nicoletcz.cz
The introduction of the ¹³C isotope does not change the tetrahedral symmetry (Td point group) of the molecule. Therefore, the polarization characteristics of the fundamental vibrations of ¹³CCl₄ are expected to be the same as for ¹²CCl₄. However, for isotopologues with mixed chlorine isotopes (e.g., ¹³C³⁵Cl₃³⁷Cl), the symmetry is lowered (to C₃v), which can, in principle, affect the depolarization ratios. walisongo.ac.id Polarized Raman studies can thus provide subtle details about the structure and symmetry of different isotopologues. mdpi.com
Influence of Solvent-Mediated Clustering and Bond-Angle Disorder on Raman Spectra
In the liquid phase, intermolecular interactions can influence the Raman spectra of carbon tetrachloride. Solvent-mediated clustering and local bond-angle disorder can lead to broadening of the Raman bands and shifts in their peak positions. sphinxsai.com Studies of CCl₄ in mixtures with other solvents, such as methanol (B129727), have shown that the Raman band shape is sensitive to the local environment and concentration fluctuations. sphinxsai.com
While specific studies focusing solely on the influence of these effects on the Raman spectra of ¹³CCl₄ are less common, the principles are directly applicable. The slightly different vibrational frequencies and polarizability of ¹³CCl₄ compared to ¹²CCl₄ could potentially lead to subtle differences in its interaction with surrounding solvent molecules. These differences might be observable as variations in the bandwidths and frequency shifts in the Raman spectra of ¹³CCl₄ in different solvent environments, providing insights into solute-solvent interactions at an isotopic level. researchgate.netnih.gov
Mass Spectrometry (MS) Applications in Isotopic Tracing and Analysis
Mass spectrometry serves as a powerful tool for the isotopic analysis of this compound, particularly in tracing studies and for high-precision measurements.
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. In studies involving this compound (¹³CCl₄), GC/MS is indispensable for both identifying reaction products and determining the isotopic distribution within those products. acs.org The high purity of ¹³CCl₄ (99.9%) used in such studies is often verified beforehand using GC/MS to ensure no contaminants are present. acs.org
A key application of this methodology is in mechanistic studies, such as the investigation of the heterogeneous degradation of carbon tetrachloride on activated carbon surfaces. acs.org In one such study, ¹³CCl₄ was used as a reactant to trace the fate of the carbon atom during the degradation process. acs.org The gaseous products were analyzed by GC/MS, which confirmed the presence of both ¹²CO₂ and ¹³CO₂. acs.org The detection of ¹³CO₂ was directly proportional to the amount of ¹³CCl₄ that decomposed, providing clear evidence that the carbon in the CCl₄ molecule was the source of the resulting carbon dioxide. acs.org
Furthermore, GC/MS analysis was crucial in determining the ratio of the isotopic products. When ¹³CCl₄ was introduced into the reaction cell first, followed by oxygen, both ¹²CO₂ and ¹³CO₂ were produced in a 1:1 ratio. acs.org However, when the order was reversed, no ¹³CO₂ was detected. acs.org This finding, enabled by GC/MS, was critical in concluding that the reaction requires the direct interaction of CCl₄ with the activated carbon surface for the degradation to occur, highlighting the heterogeneous nature of the process. acs.org
Table 2: GC/MS Findings in the Heterogeneous Degradation of ¹³CCl₄
| Reactant | Analytical Method | Key Products Identified | Isotopic Ratio Findings | Mechanistic Insight |
|---|---|---|---|---|
| ¹³CCl₄, O₂, Activated Carbon | GC/MS, FTIR | ¹²CO₂, ¹³CO₂, unreacted ¹³CCl₄ | ¹³CO₂ production was directly proportional to ¹³CCl₄ decomposition. acs.org | Confirms that CCl₄ is the carbon source for CO₂. |
| ¹³CCl₄ (introduced first), then O₂ | GC/MS, FTIR | ¹²CO₂, ¹³CO₂ | ¹²CO₂ and ¹³CO₂ produced in a 1:1 ratio. acs.org | Indicates reaction involves both the reactant carbon and carbon from the activated surface. |
High-precision isotopic analysis, often utilizing Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), provides detailed information on the isotopic composition (e.g., ¹³C/¹²C ratio) of specific compounds. nih.govcsic.es This technique, known as Compound-Specific Isotope Analysis (CSIA), is a powerful tool in environmental and mechanistic studies involving contaminants like carbon tetrachloride. researchgate.netnih.gov The isotopic composition is typically expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard like Vienna Pee Dee Belemnite (V-PDB). csic.esoiv.int
In environmental science, CSIA can be used to identify and allocate sources of carbon tetrachloride pollution in groundwater and other environmental matrices. researchgate.netnih.gov Different manufacturing processes or sources of a contaminant can result in slightly different initial isotopic signatures, which can be used to trace the origin of a pollution plume. researchgate.net Furthermore, CSIA is used to identify and quantify the (bio)transformation of contaminants in the environment. researchgate.net As microorganisms degrade carbon tetrachloride, they often prefer molecules with the lighter ¹²C isotope, leading to an enrichment of ¹³C in the remaining pool of the contaminant. Tracking this isotopic fractionation can provide evidence of in-situ bioremediation. researchgate.net
In mechanistic studies, high-precision isotopic analysis provides definitive evidence for reaction pathways. acs.org As demonstrated in the degradation of ¹³CCl₄ on activated carbon, the ability to precisely measure the resulting ¹³CO₂ confirmed the reaction mechanism. acs.org The use of stable isotope-labeled compounds coupled with mass spectrometric analysis allows for the characterization of dynamic metabolite partitioning and functional understanding of chemical and biochemical processes. nih.gov The sensitivity of modern IRMS systems is crucial, as they can detect very small variations in isotope ratios, which is essential for studying processes at environmentally relevant concentrations. nih.govresearchgate.net
Table 3: Applications of High-Precision Isotopic Analysis for this compound
| Application Area | Technique | Type of Data Generated | Research Goal |
|---|---|---|---|
| Environmental Forensics | GC-IRMS (CSIA) | δ¹³C values of CCl₄ | Identify and differentiate sources of CCl₄ contamination in the environment. researchgate.net |
| Natural Attenuation Studies | GC-IRMS (CSIA) | Changes in δ¹³C of residual CCl₄ | Quantify the extent of biodegradation and other transformation processes at contaminated sites. researchgate.netnih.gov |
| Mechanistic Elucidation | GC-MS, GC-IRMS | Isotopic ratios (e.g., ¹³CO₂/¹²CO₂) in products from ¹³CCl₄ | Determine reaction pathways, identify bond-breaking steps, and understand the fate of atoms during chemical reactions. acs.org |
Kinetic and Equilibrium Isotope Effects in Chemical Reactions Involving Carbon 13c Tetrachloride
Carbon-13 Kinetic Isotope Effects (KIEs)
The carbon-13 kinetic isotope effect (KIE) is defined as the ratio of the rate constant of a reaction with the lighter isotope (¹²C) to that with the heavier isotope (¹³C). It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and the nature of bonding changes at the transition state.
The experimental determination of ¹³C KIEs can be challenging due to the small magnitude of the effect, as the mass difference between ¹³C and ¹²C is only about 8%. wikipedia.org However, various sensitive techniques have been developed to measure these small effects accurately.
One common method involves the use of isotope ratio mass spectrometry (IRMS). wikipedia.org This technique requires the degradation of the starting material and product to a small molecule, typically carbon dioxide, for precise isotopic analysis. cdnsciencepub.com For instance, in the solvolysis of 1-bromo-1-phenylethane, the reactant and product were degraded to carbon dioxide to measure the isotopic ratio at the reaction center. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy has also emerged as a powerful tool for determining KIEs at natural abundance, eliminating the need for isotopic labeling in some cases. acs.orgnih.gov The Singleton method, for example, allows for the determination of multiple ¹³C KIEs in a single experiment by analyzing the isotopic composition of either the starting material at high conversion or the product at low conversion. nih.gov More advanced NMR techniques, such as those employing polarization transfer, have further enhanced the sensitivity and reduced the experimental time and material required for these measurements. nih.govnih.gov
A study on the bromination of 1-pentene (B89616) in carbon tetrachloride utilized NMR to determine both ¹³C and ²H KIEs, providing evidence for a rate-limiting bromonium ion formation. nih.gov Similarly, the ¹³C KIEs for the Morita–Hillman reaction were determined using NMR methodology, which helped to elucidate the reaction mechanism. acs.org
The following table summarizes experimentally determined ¹³C KIEs for various reactions, some of which utilize carbon tetrachloride as a solvent.
| Reaction | Reactant(s) | Solvent | ¹³C KIE (k¹²/k¹³) | Method | Reference |
| Solvolysis | 1-bromo-1-phenylethane | Methanol (B129727) | 1.0065 ± 0.0006 | Mass Spectrometry | cdnsciencepub.com |
| Solvolysis | 1-bromo-1-phenylethane | Ethanol (B145695) | 1.0004 ± 0.0010 | Mass Spectrometry | cdnsciencepub.com |
| Bimolecular Reaction | 1-phenyl-1-bromoethane + Ethoxide | Ethanol | 1.0032 ± 0.0005 | Not Specified | osti.gov |
| Bimolecular Reaction | Benzyl bromide + Methoxide | Methanol | 1.0531 ± 0.0004 | Not Specified | osti.gov |
| Bromination | 1-pentene + Br₂ | CCl₄ | Varies by position | NMR | nih.gov |
| Reaction with OH | CH₃F | Purified Air | 1.067 ± 0.006 | FTIR | nasa.gov |
| Reaction with Cl | CH₃F | Purified Air | 1.016 ± 0.006 | FTIR | nasa.gov |
The theoretical interpretation of KIEs provides a crucial link between experimental observations and the molecular-level details of a reaction. According to Bigeleisen's theory, the KIE is related to the vibrational frequencies of the reactant and the transition state. cdnsciencepub.com Specifically, the effect arises from the change in zero-point energies and vibrational partition functions upon isotopic substitution.
The magnitude of the KIE is highly sensitive to the geometry and force constants of the transition state. A primary KIE is observed when the bond to the isotopic atom is broken or formed in the rate-determining step. wikipedia.org In such cases, the force constant for the bond vibration is significantly lower in the transition state, leading to a k¹²/k¹³ ratio greater than 1 (a "normal" KIE). Conversely, if the bonding to the isotopic atom becomes stiffer in the transition state, an "inverse" KIE (k¹²/k¹³ < 1) can be observed. nih.gov
Computational methods, such as Density Functional Theory (DFT), are widely used to calculate theoretical KIEs. rsc.orgrsc.org By modeling the transition state structure and calculating its vibrational frequencies, researchers can predict KIEs and compare them with experimental values. This comparison helps to validate the proposed transition state structure and reaction mechanism. For example, in the Swern oxidation, DFT calculations were used to compute deuterium (B1214612) KIEs and compare them with experimental data. rsc.org Similarly, theoretical KIEs were calculated for the F430-catalyzed dehalogenation of chloro-alkanes to understand the reaction mechanism. rsc.org
The interpretation of KIEs can distinguish between different reaction pathways, such as Sₙ1 and Sₙ2 mechanisms. nih.gov For instance, Sₙ2 reactions typically exhibit larger normal ¹³C KIEs due to the direct involvement of the carbon atom in bond breaking and formation in the transition state. nih.gov In contrast, Sₙ1 reactions may show smaller or even inverse KIEs. nih.gov
Recent research has uncovered a fascinating phenomenon known as the conductance isotope effect (CIE), where the electrical conductance of a molecular wire is sensitive to isotopic substitution. A study on oligophenyleneimine (OPI) molecular wires demonstrated a strong and structurally sensitive ¹³C CIE. nih.gov
For short OPI wires where charge transport occurs via tunneling, no significant ¹³C CIE was observed. nih.gov However, for longer wires where the mechanism shifts to polaron hopping, a substantial ¹³C CIE of 4-5 was measured. nih.gov This indicates that the resistance of the ¹³C-labeled wire is four to five times higher than that of the unlabeled wire.
Importantly, the magnitude of the ¹³C CIE was found to be sensitive to the number and spacing of the ¹³C-labeled phenylene rings within the OPI wire. nih.gov This structural sensitivity suggests that the CIE can be a valuable tool for probing charge localization and delocalization in molecular electronic systems. While the exact theoretical explanation for this heavy atom CIE is still under investigation, it opens up new avenues for understanding and controlling charge transport at the molecular level. nih.gov
The isotopic composition of molecules can be influenced by the metabolic pathways through which they are formed or degraded. The kinetic isotope effects associated with enzymatic reactions can lead to a non-statistical distribution of isotopes in the final products. nih.gov
In the context of carbon tetrachloride, its degradation can proceed through different catabolic pathways, particularly under anaerobic conditions where it can undergo reductive dechlorination. nih.gov The ¹³C KIEs associated with these pathways can provide insights into the specific enzymes and mechanisms involved in the carbon-chlorine bond cleavage.
For example, studies on the degradation of other chlorinated compounds have shown that the dual-isotope analysis (e.g., ¹³C/¹²C and ³⁷Cl/³⁵Cl) can be a powerful tool to differentiate between different degradation mechanisms. researchgate.net The correlation between the carbon and chlorine isotope effects can serve as a signature for a particular pathway.
During the fermentation of glucose to ethanol by different microorganisms, the resulting ethanol exhibits unique isotopic patterns depending on the catabolic pathway utilized (Embden-Meyerhof-Parnas, Entner-Doudoroff, or reductive pentose (B10789219) phosphate). nih.gov This demonstrates that the KIEs of the enzymes involved in each pathway collectively determine the final isotopic composition of the product. Similarly, the catabolic degradation of carbon tetrachloride is expected to exhibit characteristic isotope effects that can be used to trace its environmental fate and the biological processes responsible for its breakdown.
Regio-Sensitive 13C Heavy Atom Conductance Isotope Effects in Molecular Systems
Carbon-13 Equilibrium Isotope Effects (EIEs)
Equilibrium isotope effects (EIEs) refer to the isotopic fractionation that occurs when a system is at chemical equilibrium. The ¹³C EIE is the ratio of the equilibrium constant for a reaction involving ¹²C to that for the same reaction involving ¹³C. EIEs are typically smaller than KIEs and reflect differences in the thermodynamic stability of isotopically substituted molecules.
One of the key manifestations of EIEs is the vapor pressure isotope effect (VPIE), which is the difference in vapor pressure between isotopically substituted molecules. The accurate determination of these small vapor pressure differences provides valuable information about intermolecular forces in the liquid phase.
For carbon tetrachloride, it has been observed that the liquid phase becomes enriched in the heavier chlorine isotope (³⁷Cl), while the vapor phase is enriched in the heavier carbon isotope (¹³C). researchgate.net This "inverse" carbon isotope trend, where the ¹³C-substituted compound has a higher vapor pressure than the ¹²C-substituted compound, has also been observed for other chlorinated hydrocarbons. researchgate.net
The theoretical basis for this inverse VPIE in nonpolar molecules like carbon tetrachloride lies in the nature of van der Waals interactions. weebly.com The isotopic substitution affects the zero-point energy of the molecule, and in the condensed phase, this can lead to the heavier isotopologue having slightly weaker intermolecular forces and thus a higher vapor pressure. weebly.com
The following table presents data on the vapor pressure isotope effect for carbon tetrachloride and related compounds.
| Compound | Isotopic Pair | Temperature (°C) | Vapor Pressure Ratio (P_heavy / P_light) | Phase Enriched in Heavier Isotope | Reference |
| Carbon Tetrachloride | ¹³CCl₄ / ¹²CCl₄ | Not Specified | > 1 | Vapor | researchgate.net |
| Benzene (B151609) | ¹³C₆H₆ / ¹²C₆H₆ | Not Specified | > 1 | Vapor | osti.gov |
This phenomenon has practical implications for understanding the environmental fate of carbon tetrachloride, as volatilization from the pure liquid can lead to an enrichment of ¹³C in the vapor phase. weebly.com However, when dissolved in water, the volatilization of halogenated compounds like carbon tetrachloride does not cause a measurable change in the carbon isotopic composition. weebly.com
Isotopic Fractionation in Multi-Phase Systems, including Gas-Aqueous Equilibria
The partitioning of Carbon-13C tetrachloride between different phases, such as gas and aqueous phases, can lead to isotopic fractionation. hawaii.edu This equilibrium isotope effect is governed by the differences in the thermodynamic properties of ¹²CCl₄ and ¹³CCl₄ in each phase. Generally, the heavier isotope, ¹³C, tends to accumulate in the phase where it is more strongly bound.
In a gas-aqueous system, the distribution of carbon tetrachloride between the air and water is described by Henry's Law. The isotopic fractionation between the two phases is expected to be small. Studies on the phase equilibria of other carbon-containing molecules, like carbon dioxide, have shown that the isotopic composition can differ between the gas and dissolved aqueous phases. For CO₂, the ¹³CO₂ is slightly enriched in the aqueous phase compared to the gas phase at equilibrium. mdpi.com While direct data for this compound is sparse, similar principles of isotopic partitioning are expected to apply. The magnitude of this fractionation is temperature-dependent. icm.edu.pl
The process of moving from a dissolved state to a sorbed state on a solid surface, such as an aquifer mineral, represents another multi-phase system where isotopic fractionation can occur. This is particularly relevant in contaminant hydrogeology, where the movement and degradation of carbon tetrachloride are studied. nih.gov
Influence of Solution pH and Metal Ions on ¹³C Fractionation Processes
The chemical environment, including the pH of the solution and the presence of dissolved metal ions, can significantly influence the rate of chemical reactions and, consequently, the observed carbon isotope fractionation of this compound.
Influence of pH:
The pH of the solution can affect the surface chemistry of minerals involved in the reductive dehalogenation of carbon tetrachloride, thereby influencing the reaction rate and the associated isotope effects. For example, the reduction of CCl₄ by magnetite shows a clear pH dependence. researchgate.net An increase in pH from 6 to 10 leads to an increased reaction rate constant. researchgate.net This is attributed to the deprotonation of surface sites on the magnetite, which enhances their reactivity. researchgate.net
Influence of Metal Ions:
The presence of certain metal ions in solution can also impact ¹³C fractionation processes, often by altering the reactivity of the reducing agent or by forming complexes. In the context of reductive dehalogenation by iron sulfides (FeS), the addition of transition metals like Ni(II) and Co(II) has been shown to enhance the reaction rates for some chlorinated hydrocarbons. researchgate.net Conversely, the presence of other ions can inhibit the reaction.
Table 2: Mentioned Chemical Compounds ```html
Reaction Mechanisms and Pathways of Carbon 13c Tetrachloride Transformation
Reductive Dehalogenation Mechanisms
Reductive dehalogenation involves the transfer of electrons to the ¹³CCl₄ molecule, leading to the cleavage of a carbon-chlorine bond. This process can be mediated by various reducing agents and environmental conditions.
Surface-Mediated Reduction by Ferrous Iron Minerals on Goethite
Under anoxic conditions, ferrous iron (Fe(II)) sorbed onto the surface of iron (hydr)oxide minerals like goethite can be a dominant pathway for the transformation of carbon tetrachloride. nih.govresearchgate.net The initial and critical step in this process is the breaking of a single C-Cl bond. nih.gov This is supported by carbon isotope fractionation studies, which show an isotopic enrichment factor (ε) of approximately -26.5‰ for the reaction with Fe(II)/goethite, a value consistent with the cleavage of one C-Cl bond. nih.gov
The reaction proceeds via the formation of a trichloromethyl radical (•CCl₃) intermediate. nih.govamazonaws.com This radical can then follow different pathways:
Formation of Chloroform (B151607): The •CCl₃ radical can abstract a hydrogen atom from a donor, such as natural organic matter, to form chloroform (CHCl₃). nih.govethz.ch
Formation of Carbon Monoxide: An alternative pathway for the •CCl₃ radical involves surface-bound intermediates that lead to the formation of carbon monoxide (CO). nih.govethz.ch
Formation of Formate (B1220265): Carbon monoxide can be further hydrolyzed to formate (HCOO⁻), a reaction that is catalyzed by the goethite surface. nih.gov
The pH of the environment can influence the product distribution. For instance, an increase in pH has been shown to slightly increase the yield of chloroform. nih.gov
Table 1: Products of ¹³CCl₄ Reduction by Fe(II)/Goethite at pH 7
| Product | Yield |
|---|---|
| Chloroform (CHCl₃) | ~33% |
| Carbon Monoxide (CO) | ~20% |
Data sourced from nih.gov
Electrochemical Reduction Pathways for Selective Transformation
Electrochemical methods offer a controlled approach to the reductive dehalogenation of carbon tetrachloride, with the potential for selective transformation into less harmful products. researchgate.netprovectusenvironmental.com The primary goal is often the conversion of CCl₄ to chloroform, which has industrial applications. researchgate.netcas.cz
The general mechanism involves the transfer of an electron from a cathode to the CCl₄ molecule, leading to the cleavage of a C-Cl bond. provectusenvironmental.com This can occur through either a stepwise or a concerted electron transfer process. provectusenvironmental.com The choice of electrode material, solvent, and supporting electrolyte significantly influences the selectivity and efficiency of the reaction. researchgate.net For instance, using a carbon electrode in an ethanol-water solvent with sodium chloride as the supporting electrolyte has been shown to selectively reduce CCl₄ to chloroform with high current efficiency. researchgate.net
The use of three-dimensional electrodes, such as carbon felt, can further enhance the efficiency of the process compared to flat electrodes. researchgate.net The reaction is generally favorable over a wide pH range, from 3 to 9. hep.com.cn
Role of Reactive Radical Anions (e.g., O₂•⁻, CO₂•⁻) and Hydroxymethyl Radicals
Reactive radical anions, such as the superoxide (B77818) radical anion (O₂•⁻) and the carbon dioxide radical anion (CO₂•⁻), are potent reductants that can initiate the degradation of carbon tetrachloride. nih.gov These radicals can transfer an electron to the C-Cl bond, leading to its cleavage. nih.gov
A system utilizing ferrous ion (Fe(II)) activated calcium peroxide in the presence of methanol (B129727) has been shown to effectively degrade CCl₄. nih.gov In this system, scavenging tests have identified O₂•⁻ and CO₂•⁻ as the predominant reactive species responsible for the destruction of CCl₄. nih.gov
Furthermore, the hydroxymethyl radical (•CH₂OH), formed from the reaction of methanol with hydroxyl radicals, can also contribute to the degradation of CCl₄ by reducing the C-Cl bond. nih.govnih.gov The degradation process results in intermediates such as chloroform (CHCl₃), tetrachloroethylene (B127269) (C₂Cl₄), and hexachloroethane (B51795) (C₂Cl₆). nih.govnih.gov
Table 2: Key Reactive Species and Their Role in ¹³CCl₄ Degradation
| Reactive Species | Role | Source System Example |
|---|---|---|
| Superoxide Radical Anion (O₂•⁻) | Predominant reductant | Fe(II)-activated calcium peroxide with methanol nih.gov |
| Carbon Dioxide Radical Anion (CO₂•⁻) | Predominant reductant | Fe(II)-activated calcium peroxide with methanol nih.gov |
Dissociative Electron Transfer and C-Cl Bond Cleavage in Aqueous and Surface Environments
The fundamental step in the reductive dehalogenation of carbon tetrachloride is dissociative electron transfer (DET), where the capture of an electron leads directly to the cleavage of a C-Cl bond. nih.govnih.gov This process can be influenced by the surrounding environment, such as in aqueous solution or on a mineral surface.
On mineral surfaces, such as iron (hydr)oxides, dissociative electron transfer is considered the rate-controlling step for the dehalogenation of CCl₄. nih.gov The interaction with the surface can lead to different reaction pathways compared to the gas phase or homogeneous solution. nih.gov
Oxidative Degradation Mechanisms
While reductive pathways are common, carbon tetrachloride can also undergo oxidative degradation under specific conditions.
Atomic Carbon-Initiated Oxidation in Gas Phase with Molecular Oxygen
In the gas phase, atomic carbon can initiate the oxidative degradation of carbon tetrachloride in the presence of molecular oxygen. dss.go.th The initial step involves the reaction of an atomic carbon with a CCl₄ molecule, leading to the breaking of a carbon-chlorine bond and the formation of a CCl intermediate. dss.go.th
This intermediate, along with the CCl₃ radical also formed, can then react with molecular oxygen in a series of steps. dss.go.th The major products of this oxidation process are phosgene (B1210022) (COCl₂) and carbon dioxide (CO₂). dss.go.th Carbon monoxide is also formed and can be further oxidized to carbon dioxide. dss.go.th This method demonstrates a potential pathway for the destruction of chlorinated compounds. dss.go.th
Table 3: Proposed Reactions in Atomic Carbon-Initiated Oxidation of ¹³CCl₄
| Reactants | Products |
|---|---|
| C(³P) + ¹³CCl₄ | ¹³CCl + ¹³CCl₃ |
| ¹³CCl + O₂ | ¹³CO + ClO |
| ¹³CCl₃ + O₂ | ¹³COCl₂ + ClO |
Data sourced from dss.go.th
Reaction with Hydrogen Peroxide in the Presence of Catalysts
The reaction of carbon tetrachloride with aqueous hydrogen peroxide can be effectively catalyzed, particularly by iron compounds. Studies utilizing anhydrous iron(III) chloride as a heterogeneous catalyst have demonstrated the formation of phosgene. lookchem.comresearchgate.net The reaction rate and the yield of phosgene, which can reach up to 95% in a stationary mode, are primarily dictated by the quantity of the catalyst used. lookchem.comresearchgate.net Experimental data suggest that this process proceeds via a radical mechanism. lookchem.comresearchgate.net The reaction is believed to occur on the surface of the catalyst. lookchem.com
Iron oxides, in general, are known to catalyze the conversion of hydrogen peroxide into potent oxidants. nih.gov The decomposition of H2O2 on the surface of iron oxides is thought to be a surface-catalyzed process that initiates a chain reaction. nih.gov The oxidation of contaminants during this process is often attributed to the production of hydroxyl radicals (•OH). nih.gov In a related system, the degradation of carbon tetrachloride has been studied in a ferrous ion (Fe(II)) activated calcium peroxide (CaO2) system. nih.gov The addition of methanol to this system was found to promote the degradation of carbon tetrachloride, with superoxide radical anions (O2•−) and carbon dioxide radical anions (CO2•−) identified as the predominant reactive species responsible for its destruction. nih.gov
Heterogeneous Catalytic Degradation by Activated Carbon Surfaces
Activated carbon serves as an effective medium for the heterogeneous degradation of carbon tetrachloride. Research has shown that a single pass of carbon tetrachloride through activated carbon at 300°C can lead to a destruction efficiency of 94% ± 1%. acs.org The primary products of this degradation are low molecular weight gases, and importantly, no toxic halogenated organic compounds like phosgene or dioxins have been observed. acs.org
Isotopic labeling experiments using Carbon-13C tetrachloride (¹³CCl₄) have provided insight into the reaction mechanism. When ¹³CCl₄ interacts with the activated carbon surface in the presence of oxygen, both ¹²CO₂ and ¹³CO₂ are produced in a roughly 1:1 ratio. acs.org This indicates that the activated carbon is not merely a passive surface for the reaction but acts as a reagent. acs.org The carbon from the activated carbon appears to initiate the breaking of the carbon-chlorine bond in the carbon tetrachloride molecule. acs.org The production of ¹³CO₂ was observed to be directly proportional to the amount of ¹³CCl₄ that decomposed, with this proportion increasing at higher temperatures. acs.org
Table 1: Isotopic CO₂ Production from ¹³CCl₄ Degradation on Activated Carbon
| Temperature (°C) | ¹²CO₂/¹³CO₂ Ratio |
|---|---|
| 200 | 1:1 |
| 300 | 1:1 |
| 400 | 1:1 |
| 500 | 1:1 |
| 600 | 1:1 |
Biotransformation and Biodegradation Pathways
Aerobic Transformation by Microbial and Plant Cells (e.g., Poplar Cells)
Plants, such as poplar trees, have demonstrated the ability to transform carbon tetrachloride under aerobic conditions. In studies using axenic poplar cell cultures, a significant portion of the dosed carbon tetrachloride was transformed. nih.gov The primary transformation product under aerobic conditions was carbon dioxide. nih.gov The formation of chloroform and the binding of carbon-13 from the tetrachloride to insoluble cellular materials were also observed, with these processes being more enhanced under anaerobic conditions. nih.gov This demonstrates an environmental biodegradation pathway for carbon tetrachloride that operates under aerobic conditions. nih.gov
Table 2: Aerobic Transformation of Carbon Tetrachloride by Poplar Cells (1-day incubation)
| Product | Percentage of Dosed Carbon Tetrachloride |
|---|---|
| Carbon Dioxide | ~1.5% |
| Chloroform | ~0.001% |
| Bound to Insoluble Cellular Materials | ~3% |
Anaerobic Degradation in Methanogenic Granular Sludge
Under anaerobic conditions, methanogenic granular sludge, commonly used in upflow anaerobic sludge blanket (UASB) reactors, can readily degrade carbon tetrachloride. asm.orgnih.gov This degradation occurs even without prior exposure of the sludge to organohalogens. asm.orgnih.gov The maximum degradation rate observed was 1.9 µmol of CT per gram of volatile suspended solids per day. asm.orgnih.gov
Enzymatic Mechanisms and Cytochrome P450 Involvement in Metabolism
The metabolism of carbon tetrachloride in biological systems is heavily reliant on the cytochrome P450 enzyme system. iarc.frmdpi.com Specifically, the isoenzyme CYP2E1 is implicated in initiating the transformation. iarc.frfrontiersin.org The process begins with a cytochrome P450-mediated transfer of an electron to the C-Cl bond of the carbon tetrachloride molecule. iarc.fr This forms an unstable anion radical, which then eliminates a chloride ion to produce the highly reactive trichloromethyl radical (•CCl₃). iarc.frfrontiersin.org
This enzymatic activation is a critical step in the toxicity of carbon tetrachloride. nih.gov The involvement of a cytochrome P450-like enzyme is not limited to animal metabolism. Studies on the aerobic transformation of carbon tetrachloride by poplar cells found that the process was significantly inhibited by general cytochrome P450 inhibitors and specific CYP2E1 inhibitors. nih.gov This strongly suggests that an enzyme similar to mammalian cytochrome P450-2E1 is responsible for the metabolism of carbon tetrachloride in these plant cells. nih.gov Under hypoxic (low oxygen) conditions, P450 enzymes can perform reductive reactions, contributing electrons to drive these transformations. frontiersin.org
Intermediate Product Formation and Subsequent Reaction Pathways
The transformation of this compound proceeds through several key intermediates, the formation of which depends on the specific reaction pathway.
Trichloromethyl Radical (•CCl₃): This is a primary intermediate formed via the cytochrome P450 enzymatic system. iarc.frfrontiersin.org It is a carbon-centered free radical that is highly reactive. nih.gov
Trichloromethylperoxyl Radical (•OOCCl₃): Under aerobic conditions, the trichloromethyl radical can react with oxygen to form the even more reactive trichloromethylperoxyl radical. inchem.org
Phosgene (COCl₂): This compound can be formed from the further reaction of the trichloromethylperoxyl radical. inchem.org It is also a major product of the catalyzed reaction between carbon tetrachloride and hydrogen peroxide. lookchem.comresearchgate.net Phosgene can be detoxified by reacting with water to produce carbon dioxide. inchem.org
Chloroform (CHCl₃): This is a common intermediate in both biotic and abiotic degradation pathways. It is formed under anaerobic conditions in poplar cells and is an intermediate in the sequential reductive dehalogenation pathway in anaerobic microbial systems. nih.govethz.ch It has also been identified as an intermediate in the CaO₂/Fe(II)/MeOH degradation system. nih.gov
Less Chlorinated Methanes: The anaerobic reductive dehalogenation pathway can subsequently transform chloroform into dichloromethane (B109758) (CH₂Cl₂) and chloromethane (B1201357) (CH₃Cl), eventually leading to methane (B114726) (CH₄). ethz.ch However, in unadapted methanogenic sludge, these compounds accumulate only in minor amounts. nih.gov
Carbon Disulfide (CS₂): This compound is a major product of the abiotic transformation of carbon tetrachloride in autoclaved methanogenic sludge. asm.orgnih.gov
Hexachloroethane (C₂Cl₆) and Tetrachloroethylene (C₂Cl₄): These have been identified as intermediates in the CaO₂/Fe(II)/MeOH system, suggesting a reductive mechanism. nih.gov
Carbon Monoxide (CO): Some anaerobic pathways can convert carbon tetrachloride to carbon monoxide, with chloroform being only a minor byproduct. ethz.ch
The subsequent reactions of these intermediates determine the final end products, which can range from fully mineralized compounds like carbon dioxide to other chlorinated or sulfur-containing molecules. asm.orginchem.org
Identification of Chlorinated Intermediates (e.g., CHCl₃, C₂Cl₄, C₂Cl₆)
The transformation of this compound often begins with the cleavage of a carbon-chlorine bond, leading to the formation of various chlorinated intermediates. The specific intermediates identified depend heavily on the reaction conditions, such as the presence of reducing agents, catalysts, or energy sources like ultrasound or UV radiation.
Under reductive conditions, chloroform (CHCl₃) is a frequently identified primary intermediate. nih.govresearchgate.net Its formation occurs via hydrogenolysis, where a trichloromethyl radical (•CCl₃) abstracts a hydrogen atom from a donor molecule. nih.govnih.gov For instance, in studies involving the reduction of CCl₄ by Fe(II) sorbed to goethite, chloroform was a major product, accounting for approximately 33% of the transformed CCl₄. nih.gov The use of ¹³C-labeled CCl₄ confirms that the carbon backbone of the resulting chloroform originates from the parent tetrachloride compound.
Other significant chlorinated intermediates include tetrachloroethylene (C₂Cl₄) and hexachloroethane (C₂Cl₆). researchgate.netdss.go.th The formation of C₂Cl₆ is often attributed to the coupling of two trichloromethyl radicals (•CCl₃). oup.com Tetrachloroethylene can be formed through the two-electron reduction of CCl₄, which generates dichlorocarbene (B158193) (:CCl₂) intermediates that subsequently recombine. researchgate.net The presence of these C₂ compounds indicates that the transformation pathway involves not only the breaking of C-Cl bonds but also the formation of new C-C bonds. Studies using sonolysis in the presence of elemental iron have shown that the concentrations of C₂Cl₄ and C₂Cl₆ can increase initially before decreasing as the degradation process continues. dss.go.th Gas chromatography-mass spectrometry (GC/MS) is a key analytical technique for identifying these volatile organic intermediates. researchgate.netunipd.it
Table 1: Identified Chlorinated Intermediates in Carbon Tetrachloride Transformation
| Intermediate | Chemical Formula | Formation Pathway | Experimental Context | References |
| Chloroform | CHCl₃ | Hydrogenolysis of •CCl₃ radical | Reduction by Fe(II)/goethite; Abiotic transformation by biogenic magnetite; Alkaline ascorbic acid solution | nih.gov, nih.gov, researchgate.net |
| Tetrachloroethylene | C₂Cl₄ | Dimerization of :CCl₂ carbene; Decomposition of C₂Cl₆ | UVC-photolysis with methanol; Sonolysis with Fe⁰; Plasma treatment of chloroform | researchgate.net, dss.go.th, unipd.it |
| Hexachloroethane | C₂Cl₆ | Dimerization of •CCl₃ radicals | UVC-photolysis with methanol; Sonolysis with Fe⁰; Anaerobic microbial degradation | researchgate.net, dss.go.th, oup.com |
Formation of Inorganic Carbon Products (e.g., CO, CO₂, Formate)
Beyond chlorinated organic molecules, the transformation of this compound can lead to the formation of simple inorganic carbon products, representing further mineralization of the original compound. The key inorganic products observed are carbon monoxide (CO), carbon dioxide (CO₂), and formate (HCOO⁻). The use of ¹³C-labeled CCl₄ is essential for tracing the carbon atom from the parent molecule to these final inorganic forms, distinguishing them from background carbon sources. nih.govacs.org
Carbon monoxide is often formed through the hydrolysis of a dichlorocarbene (:CCl₂) intermediate, which is a pathway parallel to the formation of C₂ chlorinated compounds. nih.gov In studies of CCl₄ transformation on the surface of biogenic magnetite particles, CO accounted for approximately 38% of the degradation products. nih.gov Similarly, during the reduction of CCl₄ by Fe(II)/goethite, CO was produced in significant yields (around 20%). nih.gov
Carbon dioxide is a common end-product of CCl₄ degradation, particularly under oxidative or certain abiotic conditions. nih.govacs.org For example, experiments involving the heterogeneous degradation of ¹³CCl₄ on activated carbon surfaces in the presence of oxygen showed the production of ¹³CO₂. acs.org In some biological systems, CO or formate produced from CCl₄ can be further oxidized to CO₂. nih.gov The formation of CO₂ represents a more complete breakdown of the chlorinated hydrocarbon.
Formate has also been identified as a significant product in several CCl₄ transformation pathways. nih.govnih.gov During the reduction of CCl₄ by Fe(II)/goethite at pH 7, formate was a major product, constituting up to 40% of the total. nih.gov Hydrolytic mechanisms are generally proposed for the formation of formate. oup.com While formate can be an intermediate that is subsequently oxidized to CO₂, its detection confirms a hydrolytic reduction pathway for CCl₄ degradation. researchgate.net
Table 2: Formation of Inorganic Carbon Products from this compound
| Product | Chemical Formula | Formation Pathway | Experimental Context | References |
| Carbon Monoxide | CO | Hydrolysis of dichlorocarbene (:CCl₂) intermediate | Abiotic transformation by biogenic magnetite; Reduction by Fe(II)/goethite | nih.gov, nih.gov |
| Carbon Dioxide | CO₂ | Oxidation of CO or formate; Hydrolysis of intermediates (e.g., CS₂) | Degradation by methanogenic sludge; Heterogeneous degradation on activated carbon | nih.gov, acs.org |
| Formate | HCOO⁻ | Hydrolytic reduction of CCl₄; Surface-catalyzed hydrolysis of CO | Reduction by Fe(II)/goethite; Chemical dechlorination with catalysts | nih.gov, nih.gov |
Computational and Theoretical Chemistry Studies of Carbon 13c Tetrachloride
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are fundamental computational tools for investigating the properties of molecules from first principles, without reliance on empirical data. These methods have been applied to study Carbon-13C tetrachloride (¹³CCl₄), providing insights into its electronic structure and reactivity.
Computational studies have explored the electronic structure of carbon tetrachloride and the potential energy surface associated with the cleavage of the carbon-chlorine (C-Cl) bond. Research using Hartree-Fock, DFT, and modified complete basis set ab initio methods has been conducted to investigate the reductive dechlorination of CCl₄. nih.gov These studies analyze the potential energies related to the fragmentation of the carbon tetrachloride anion radical (CCl₄⁻) into a trichloromethyl radical (•CCl₃) and a chloride ion (Cl⁻) as a function of the C-Cl bond distance during cleavage. nih.gov
Theoretical calculations indicate that upon ionization, the tetrahedral (Td) symmetry of CCl₄ is broken. The resulting CCl₄⁺ cation distorts to a C₂ᵥ symmetry, with two long and two short C-Cl bonds. rsc.org This Jahn-Teller distortion leads to a more stable structure. Further theoretical analysis suggests that this bonded form is transient, eventually leading to dissociation. rsc.org
The energetics of C-H bond activation in methane (B114726) by platinum halide cations, including those with chlorine, have also been studied using DFT. frontiersin.org While not directly about ¹³CCl₄, these studies provide a comparative framework for understanding bond cleavage processes involving halogens. The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set can influence the calculated geometric parameters and energies of transition states. illinois.edu
To accurately model chemical processes in solution, combined Quantum Mechanical/Molecular Mechanics (QM/MM) approaches are employed. These methods treat the solute (e.g., ¹³CCl₄) with high-level quantum mechanics, while the surrounding solvent is described by a more computationally efficient molecular mechanics force field. dntb.gov.uaaip.orgresearchgate.netq-chem.com This allows for the investigation of solvent effects on molecular properties and reaction pathways. researchgate.netcpts.com.ua
The QM/MM approach has been used to study the solvation of molecules in various solvents, including carbon tetrachloride. acs.org For instance, the fully polarizable QM/MM approach based on fluctuating charges and fluctuating dipoles (QM/FQFμ) has been extended to calculate the vertical excitation energies of solvated molecules. dntb.gov.ua This method can be applied to understand the solvatochromic shifts of molecules in solvents like CCl₄.
Sequential QM/MM methods, where classical molecular dynamics simulations are used to generate an ensemble of solvent configurations for subsequent QM/MM calculations, are also a valuable tool. aip.orgresearchgate.net These techniques have been used to model the non-linear optical properties of molecular liquids and the impact of the environment on the spectroscopic properties of a molecule. aip.org The choice of the QM method, MM force field, and the way the two are coupled are crucial for the accuracy of the results. q-chem.com Studies have shown that for solvated systems, the inclusion of explicit solvent molecules is often necessary to accurately describe certain properties that implicit solvent models fail to capture. aip.org
Electronic Structure and Potential Energy Surface Analysis of Bond Cleavage
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For liquid this compound, MD simulations provide detailed insights into its liquid-phase behavior, intermolecular interactions, and transport properties.
A crucial aspect of accurate MD simulations is the development of a reliable force field, which is a set of parameters that describes the potential energy of a system of particles. Ab initio force fields are derived directly from quantum mechanical calculations, offering a more fundamental and often more accurate alternative to empirical force fields. nih.govresearchgate.net
For liquid carbon tetrachloride, intermolecular interaction potentials have been calculated using methods like Hartree-Fock theory and second-order Møller-Plesset (MP2) perturbation theory with various basis sets. nih.govresearchgate.net These calculated potential energy data are then used to parameterize a force field for use in MD simulations. nih.govresearchgate.net The validation of these ab initio force fields is achieved by comparing the simulation results with experimental data. nih.govresearchgate.net For CCl₄, quantitative agreement has been found for properties such as atom-wise radial distribution functions, which describe the local structure of the liquid. nih.govresearchgate.net
MD simulations utilizing these validated force fields have been employed to investigate the intermolecular interactions and dynamic properties of liquid CCl₄. nih.gov The simulations reveal that liquid CCl₄ has an interlocking structure with local orientational correlations between neighboring molecules. aip.org
The self-diffusion coefficient, a measure of the translational mobility of molecules, is another important property that can be calculated from MD simulations. nih.gov For carbon tetrachloride, the calculated self-diffusion coefficients from simulations using ab initio force fields have shown good agreement with experimental data over a range of thermodynamic conditions. nih.govresearchgate.net Studies have also investigated the self-diffusion coefficients in binary and ternary mixtures containing CCl₄, comparing simulation results with experimental data from techniques like PFG-NMR. nih.govosti.govacs.org These simulations are crucial for understanding how intermolecular interactions govern the diffusive behavior of molecules in the liquid state. osti.govtandfonline.com
Below is an interactive table summarizing the self-diffusion coefficients of Carbon Tetrachloride at different temperatures and pressures from experimental measurements.
Development and Validation of Ab Initio Force Fields for Liquid Phase
Isotope Effects in Theoretical Models
Theoretical models are essential for understanding and predicting isotope effects, which are the differences in physical and chemical properties arising from a change in the isotopic composition of a molecule. For this compound, theoretical models can elucidate the impact of the ¹³C isotope on its behavior in various processes.
The Bigeleisen-Mayer formalism is a widely used theoretical framework for calculating kinetic isotope effects (KIEs). acs.orgicm.edu.pl This approach is based on statistical mechanics and uses the vibrational frequencies of the reactant and transition state molecules to predict the ratio of reaction rates for different isotopes. acs.org Theoretical calculations of ¹³C KIEs have been applied to various reactions, such as the oxidation of carbon monoxide, to understand the geometry and force constants of the transition state. acs.org
In the context of enzymatic reactions, theoretical models combining quantum mechanics with molecular mechanics (QM/MM) are used to calculate KIEs and provide insights into reaction mechanisms and transition state structures. acs.org For example, studies on decarboxylation reactions have used such models to calculate the intrinsic ¹³C KIE and understand how factors like substrate binding and enzyme structure influence the observed isotope effect. acs.org
Mechanistic models are also used to link observed isotope ratios in natural systems, such as in plant physiology, to the underlying biochemical and physical processes. nih.gov These models describe the isotope effects that occur during processes like photosynthesis and can be used to interpret the ¹³C content of organic matter. nih.gov While not directly studying ¹³CCl₄, these modeling approaches provide a framework for understanding how ¹³C isotope effects manifest and can be interpreted in complex systems.
Theoretical studies have also explored the influence of isotopic substitution on NMR chemical shifts. Ab initio and DFT calculations can predict the ¹³C chemical shifts of molecules, and these predictions can be compared with experimental data to validate the theoretical models. fu-berlin.de
Application of Bigeleisen's Equation Based on Absolute Rate Theory
The study of kinetic isotope effects (KIE) provides significant insight into reaction mechanisms. cdnsciencepub.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org For carbon, the effect is most often studied by comparing the reaction rates of carbon-12 (¹²C) compounds with their carbon-13 (¹³C) counterparts. wikipedia.org While the mass increase is only about 8%, leading to smaller effects than those seen with hydrogen isotopes, the ¹²C reaction is typically a few percent faster than the corresponding ¹³C reaction. wikipedia.org
The theoretical foundation for understanding and calculating these effects is provided by the Bigeleisen-Mayer equation, derived from transition state theory (also known as absolute rate theory). cdnsciencepub.comdss.go.th This framework posits that the KIE arises from the changes in vibrational frequencies of the molecule upon isotopic substitution, both in the ground state (reactant) and the transition state. wikipedia.orgdss.go.th Heavier isotopes generally have lower vibrational frequencies, leading to lower zero-point energies and stronger bonds, which in turn requires more energy to reach the transition state, resulting in a slower reaction rate. wikipedia.org
In the context of this compound, this theory is particularly relevant for reactions involving the cleavage of a carbon-chlorine bond. A notable application is in the study of the abiotic reductive dehalogenation of carbon tetrachloride (CCl₄) by Fe(II) at the surface of various iron minerals. nih.gov During this process, significant carbon isotopic fractionation occurs. nih.gov For a group of iron (hydr)oxide minerals, the observed carbon isotope enrichment factor (ε) for CCl₄ dehalogenation was found to be remarkably consistent. nih.gov This value aligns well with theoretical estimates calculated for the cleavage of an aliphatic C-Cl bond, suggesting that the dissociative electron transfer to CCl₄, which involves the breaking of this bond, is the rate-controlling step for this class of minerals. nih.gov
Marcus-Hush Model for Electron Transfer Reaction Activation Energies
The reorganization energy (λ) is the energy required to change the structure of the reactants and the surrounding solvent molecules from their equilibrium configurations to those of the products, but without the actual transfer of the electron. wikipedia.orgresearchgate.net The Marcus model's key insight is that the most favorable pathway for electron transfer occurs when thermal fluctuations create a nuclear configuration (for both the reactants and solvent) that is intermediate between the initial and final states, at which point the electron can transfer. youtube.com
This model is highly applicable to the reductive dehalogenation of this compound, a process often initiated by a dissociative electron transfer. nih.gov Studies on the transformation of CCl₄ by different iron sulfide (B99878) mineral preparations showed a significantly different carbon isotopic fractionation compared to reactions with iron oxides. nih.gov This suggests a different transition state structure or the presence of other non-fractionating, rate-determining steps. nih.gov The activation energies for these electron transfer processes, and thus the reaction rates and observed isotope effects, can be rationalized within the Marcus-Hush framework. The differences in the mineral surfaces and their interaction with CCl₄ would lead to different reorganization energies and reaction-free energies, thereby influencing the kinetic outcomes.
| Mineral Group | Mineral Example | Carbon Isotope Enrichment Factor (ε) in ‰ |
|---|---|---|
| Iron (Hydr)oxides | Goethite, Magnetite, etc. | -29 ± 3 |
| Iron Sulfide | Mackinawite | -15.9 ± 0.3 |
Spectroscopic Simulations and Theoretical Validation of Experimental Data
Computational chemistry provides powerful tools for simulating the spectroscopic properties of molecules, which is essential for interpreting experimental data and validating theoretical models. For this compound, theoretical calculations are used to predict and understand its various spectra, including vibrational and electronic spectra.
A comprehensive study combined experimental and theoretical methods to investigate the electronic structure of carbon tetrachloride's lowest-lying states. mdpi.com High-resolution vacuum ultraviolet (VUV) photoabsorption spectra were recorded and compared against theoretical calculations of vertical excitation energies and oscillator strengths using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com The strong agreement between the experimental data and the theoretical predictions allowed for the confident assignment of the observed spectral features to specific valence and Rydberg transitions. mdpi.com
Molecular dynamics (MD) simulations are another critical tool. They have been employed to calculate and interpret the vibrational sum frequency (VSF) spectra at the interface between carbon tetrachloride and water. researchgate.net These simulations can reproduce experimental spectral features, providing molecular-level insight into the structure and bonding at liquid-liquid interfaces. researchgate.net Similarly, MD simulations have been used to explain the key features of 2D Raman spectroscopy of liquid carbon tetrachloride, with the predicted signal profiles and intensities providing valuable information for designing and interpreting experiments. researchgate.net
The presence of isotopes, such as ¹³C and the naturally abundant ³⁵Cl and ³⁷Cl, creates fine structure in vibrational spectra. walisongo.ac.id Theoretical calculations can accurately predict the shifts in vibrational frequencies for different isotopologues. For instance, the symmetric stretching mode (ν₁) in the Raman spectrum of CCl₄ shows distinct peaks for molecules containing different chlorine isotopes. walisongo.ac.id Theoretical models can calculate the expected Raman shifts for each isotopologue, including ¹³CCl₄, aiding in the detailed analysis of high-resolution experimental spectra. walisongo.ac.id
| Experimental Energy (eV) | Calculated Energy (eV) | Assignment |
|---|---|---|
| 7.75 | 8.00 | 1t₁ → 4a₁ (σ) |
| 8.99 | 8.93 | 3t₂ → 4a₁ (σ) |
| 9.21 | 9.46 | 1e → 4a₁ (σ) |
| 9.82 | 9.94 | 1t₁ → 4t₂ (σ) |
| 10.37 | 10.63 | 3t₂ → 4t₂ (σ*) |
Environmental Research and Tracer Applications of Carbon 13c Tetrachloride
Atmospheric Chemistry and Fate Modeling
The use of Carbon-13C tetrachloride (¹³C-CCl₄) as a tracer in atmospheric science allows for a more detailed understanding of the lifecycle of its more common, unlabeled counterpart, carbon tetrachloride (CCl₄). By analyzing the isotopic composition of CCl₄ in the atmosphere, scientists can gain insights into its sources, sinks, and transport mechanisms.
Stratospheric Photodecomposition and Atmospheric Lifetime Assessment
Carbon tetrachloride is primarily removed from the atmosphere through photodecomposition by ultraviolet (UV) radiation in the stratosphere. nasa.gov This process is known to cause isotopic fractionation, where molecules containing the lighter isotope, ¹²C, are destroyed at a slightly faster rate than those with the heavier ¹³C isotope. This leads to an enrichment of ¹³C in the remaining CCl₄ in the stratosphere. copernicus.org
While direct measurements of the isotopic fractionation of ¹³C-CCl₄ during stratospheric photolysis are not extensively documented in the provided search results, analogous studies on chlorofluorocarbons (CFCs) provide valuable insights. For instance, studies on CFC-11, CFC-12, and CFC-113 have shown significant carbon isotope fractionation in the stratosphere. copernicus.orgcopernicus.org The apparent isotopic fractionation, denoted as ε_app_, quantifies this effect and is crucial for interpreting the isotopic signatures of these gases in the atmosphere. copernicus.orgcopernicus.org For CFC-12, the apparent carbon isotope fractionation (ε_app_) has been measured at -23.58 ± 6.58‰ at mid-latitudes and -19.31 ± 3.88‰ at high-latitudes. uea.ac.uk It is expected that ¹³C-CCl₄ would exhibit similar behavior, with the ε_app_ value being a key parameter for assessing its atmospheric lifetime and the efficiency of its stratospheric sink.
Global Atmospheric Distribution and Transport Studies
The global distribution of CCl₄ shows higher concentrations in the Northern Hemisphere, reflecting its primary industrial emission sources. copernicus.org As CCl₄ is transported to the stratosphere, its concentration decreases with altitude due to photolytic destruction. copernicus.org
The isotopic composition of CCl₄ (δ¹³C) can be used as a tracer for its transport pathways. By measuring the δ¹³C of CCl₄ at various locations and altitudes, scientists can track the movement of air masses from emission sources to the stratosphere. The progressive enrichment of ¹³C with altitude serves as an indicator of the extent of photochemical processing. copernicus.org
Furthermore, different emission sources of CCl₄ may have distinct isotopic signatures (δ¹³C values). mdpi.com For example, emissions from industrial production might have a different δ¹³C value compared to emissions from contaminated soils or legacy sources. mdpi.com By characterizing the δ¹³C of various sources, it may be possible to differentiate their contributions to the global atmospheric burden of CCl₄. This is analogous to how δ¹³C is used to partition sources of methane (B114726) (CH₄) and carbon dioxide (CO₂). nasa.govplos.org
Validation of Atmospheric Chemistry Transport Models
Atmospheric chemistry transport models (CTMs) are essential tools for simulating the distribution and fate of trace gases like CCl₄. nasa.govnih.gov These models incorporate data on emissions, atmospheric transport, and chemical reactions to predict the concentration of pollutants.
The inclusion of stable isotope data, such as the δ¹³C of CCl₄, can significantly improve the validation and refinement of these models. By comparing the modeled δ¹³C distribution with observational data, scientists can assess the accuracy of the model's representation of transport and chemical processes. d-nb.infocopernicus.org For example, if a model accurately reproduces the observed vertical gradient in δ¹³C of CCl₄, it lends confidence to its simulation of stratospheric transport and photolysis rates. copernicus.orgcopernicus.org
This approach has been successfully applied to other trace gases like methane, where δ¹³C data helps to constrain the global methane budget and the relative strengths of its various sources and sinks. nasa.govd-nb.infosemanticscholar.org Similarly, incorporating δ¹³C of CCl₄ into CTMs would provide a powerful constraint on its global budget and help resolve discrepancies between reported emissions and atmospheric observations. researchgate.netacs.org
Hydrogeological and Soil Contamination Studies
In the subsurface environment, this compound is a valuable tracer for understanding the fate of CCl₄ contamination in groundwater and soil. Compound-Specific Isotope Analysis (CSIA) is a key technique used in these studies, which measures the ratio of ¹³C to ¹²C in CCl₄ and its degradation products. copernicus.orgsemanticscholar.org
Natural Attenuation Processes in Contaminated Groundwater
Natural attenuation refers to the naturally occurring processes that reduce the mass, toxicity, and mobility of contaminants in the environment. researchgate.net For CCl₄, these processes can include biodegradation and abiotic degradation. CSIA is a powerful tool to assess and quantify the extent of in-situ degradation, as these reactions often lead to significant carbon isotope fractionation. copernicus.orgsemanticscholar.org
During degradation, the C-Cl bond is typically broken, and since bonds with the lighter ¹²C isotope are weaker and react faster, the remaining CCl₄ becomes progressively enriched in ¹³C. semanticscholar.org This enrichment can be quantified by the carbon isotope enrichment factor (ε), which is specific to the degradation pathway. By measuring the change in the δ¹³C of CCl₄ along a groundwater flow path, researchers can determine if and to what extent natural attenuation is occurring. copernicus.org
The following interactive table displays carbon isotope enrichment factors for CCl₄ degradation under various conditions.
| Degradation Pathway | Reductant/Conditions | Carbon Isotope Enrichment Factor (ε) in ‰ | Reference |
| Abiotic Reductive Dehalogenation | Fe(II) on goethite | -29 ± 3 | copernicus.org |
| Abiotic Reductive Dehalogenation | Fe(II) on hematite | -29 ± 3 | copernicus.org |
| Abiotic Reductive Dehalogenation | Fe(II) on lepidocrocite | -29 ± 3 | copernicus.org |
| Abiotic Reductive Dehalogenation | Fe(II) on magnetite | -29 ± 3 | copernicus.org |
| Abiotic Reductive Dehalogenation | Fe(II) on siderite | -29 ± 3 | copernicus.org |
| Abiotic Reductive Dehalogenation | Mackinawite (FeS) | -15.9 ± 0.3 | copernicus.org |
| Biotic Reductive Dechlorination | Dehalobacter-containing culture (for Chloroform) | -27.5 ± 0.9 | copernicus.org |
This table is interactive. You can sort the columns by clicking on the headers.
Subsurface Reaction Mechanisms and Product Formation in Environmental Media
The use of ¹³C-labeled CCl₄ in laboratory and field experiments allows for the detailed investigation of subsurface reaction mechanisms and the identification of degradation products. By tracing the ¹³C label, researchers can follow the transformation of CCl₄ and unequivocally identify its daughter products, such as chloroform (B151607) (CHCl₃) and carbon disulfide (CS₂). rsc.org
CSIA can also help to distinguish between different degradation pathways. For example, abiotic degradation of CCl₄ mediated by iron sulfide (B99878) minerals has a different carbon isotope enrichment factor than degradation mediated by iron (hydr)oxide minerals. copernicus.org This allows researchers to identify the dominant degradation processes in a given subsurface environment.
The isotopic composition of the degradation products can also provide valuable information. For instance, the δ¹³C of chloroform formed from the degradation of CCl₄ will be depleted in ¹³C relative to the parent CCl₄. copernicus.org By analyzing the isotopic composition of both the parent compound and its products, a more complete picture of the degradation process can be obtained. copernicus.org
The following interactive table summarizes the carbon isotope fractionation associated with the reductive dehalogenation of CCl₄ by different iron minerals.
| Mineral | Reaction Rate Constant (L m⁻² h⁻¹) | Carbon Isotope Enrichment Factor (ε) for CCl₄ (‰) | Chloroform (CHCl₃) Yield (%) | δ¹³C of Chloroform (‰) |
| Goethite | (1.1 ± 0.1) x 10⁻⁴ | -28.5 ± 0.7 | 45 ± 5 | -58.4 ± 1.5 |
| Hematite | (1.4 ± 0.1) x 10⁻⁴ | -32.1 ± 1.4 | 55 ± 5 | -62.1 ± 2.0 |
| Lepidocrocite | (1.7 ± 0.2) x 10⁻⁴ | -26.5 ± 1.1 | 50 ± 5 | -57.9 ± 1.8 |
| Magnetite | (3.0 ± 0.3) x 10⁻⁴ | -28.8 ± 0.9 | 60 ± 5 | -59.5 ± 1.6 |
| Siderite | (2.5 ± 0.3) x 10⁻⁴ | -29.5 ± 1.2 | 52 ± 5 | -60.2 ± 1.7 |
| Mackinawite | (5.0 ± 0.5) x 10⁻³ | -15.9 ± 0.3 | 25 ± 5 | -45.1 ± 1.2 |
This table is interactive. You can sort the columns by clicking on the headers. Data adapted from Elsner et al. (2005). copernicus.org
Microbial Removal and Transformation in Aerobic Soils
The microbial degradation of carbon tetrachloride (CCl4) in aerobic soils is a significant process influencing its fate and transport in the environment. Research has shown that various microorganisms are capable of transforming this compound, which was once considered recalcitrant to aerobic biodegradation. asm.org
Studies have demonstrated the removal of atmospheric carbon tetrachloride by a wide range of aerobic soils, including those from tropical, subtropical, and boreal regions. asm.org This removal is primarily a biological process, as it is halted by methods such as autoclaving or the addition of microbial inhibitors like mercuric chloride. asm.org While both bacteria and fungi are present in soils, evidence suggests that bacteria are the primary contributors to CCl4 removal in aerobic conditions. asm.org For instance, treatments with antibiotics that target bacteria have been shown to inhibit CCl4 degradation. asm.org
The transformation of carbon tetrachloride in aerobic soils can proceed through several pathways. One key mechanism is reductive dechlorination, a process where a chlorine atom on the CCl4 molecule is replaced by a hydrogen atom. This can be mediated by extracellular compounds produced by bacteria, such as the pyridine-2,6-bis(thiocarboxylic acid) (PDTC) secreted by Pseudomonas stutzeri strain KC. asm.org This process is radical-mediated and can occur under both aerobic and anaerobic conditions. asm.org Other bacteria, including species of Bacillus, Corynebacterium, and Pseudomonas, have also been identified as capable of aerobic CCl4 dehalogenation. asm.org
In some cases, the degradation of carbon tetrachloride can be enhanced by the presence of other organic compounds that act as electron donors. For example, the addition of methanol (B129727), acetate, and succinate (B1194679) to soil samples has been shown to increase the rate of CCl4 removal. asm.org This suggests that co-metabolism, where the degradation of one compound is facilitated by the metabolism of another, can play a role in the bioremediation of CCl4.
It is important to note that while aerobic degradation does occur, the transformation of carbon tetrachloride is often more rapid and extensive under anaerobic (oxygen-deficient) conditions. asm.orgresearchgate.net In anoxic environments, a wider range of anaerobic bacteria and archaea can utilize CCl4 in their metabolic processes, leading to products such as chloroform and, ultimately, carbon dioxide. asm.org
The following table summarizes the key findings regarding the microbial removal and transformation of carbon tetrachloride in aerobic soils.
| Finding | Description |
| Widespread Removal | Removal of atmospheric CCl4 has been observed in diverse aerobic soil types globally. asm.org |
| Bacterial Mediation | Bacteria are the primary microorganisms responsible for CCl4 degradation in aerobic soils. asm.org |
| Reductive Dechlorination | A key transformation pathway involves the replacement of chlorine atoms with hydrogen. asm.org |
| Co-metabolism | The presence of other organic compounds can enhance the rate of CCl4 removal. asm.org |
| Anaerobic Comparison | Degradation is generally more efficient under anaerobic conditions. asm.orgresearchgate.net |
Carbon Cycle Tracing and Environmental Isotope Fractionation
This compound (¹³C-CCl₄) serves as a powerful tool for tracing the movement of carbon through various environmental systems and for understanding the fractionation of carbon isotopes during biogeochemical processes.
Tracing Carbon Flow in Biogeochemical Processes and Environmental Systems
The use of ¹³C-labeled compounds allows researchers to follow the path of carbon atoms from a specific source as they are incorporated into different components of an ecosystem. nih.gov When ¹³C-CCl₄ is introduced into a system, its transformation products will also be enriched in ¹³C, making them distinguishable from the naturally occurring carbon compounds.
For instance, in studies of microbial degradation, the appearance of ¹³C-labeled carbon dioxide (¹³CO₂) confirms that the carbon from the tetrachloride molecule has been fully mineralized by microorganisms. osti.govnih.gov This technique provides direct evidence of biodegradation and helps to elucidate the metabolic pathways involved. nih.gov By measuring the rate of ¹³CO₂ production, scientists can also quantify the rate of degradation. nih.gov
Similarly, tracing the incorporation of ¹³C into microbial biomass or other organic molecules can reveal how carbon from a contaminant is being assimilated into the food web. nih.gov This is particularly valuable for understanding the fate of pollutants and their potential for bioaccumulation.
Analysis of Isotopic Signatures in Natural and Anthropogenic Sources
The natural abundance of carbon-13 (¹³C) relative to carbon-12 (¹²C) varies slightly depending on the source of the carbon. wikipedia.orgnoaa.gov This variation, known as the isotopic signature, can be used to differentiate between natural and anthropogenic sources of carbon tetrachloride in the environment.
Fossil fuels, which are the primary feedstock for the production of many industrial chemicals including carbon tetrachloride, are depleted in ¹³C compared to the atmosphere. noaa.gov Consequently, CCl₄ derived from industrial processes will have a more negative δ¹³C value (a measure of the ¹³C/¹²C ratio) than naturally occurring sources, if any were to exist. noaa.gov
By analyzing the δ¹³C of CCl₄ in environmental samples, such as air or groundwater, it is possible to attribute its origin. osti.gov For example, a δ¹³C value consistent with that of industrial CCl₄ would point to an anthropogenic source of contamination. noaa.gov
Furthermore, as CCl₄ undergoes degradation in the environment, the lighter ¹²C-containing molecules tend to react faster than the heavier ¹³C-containing molecules. nih.gov This process, known as kinetic isotope fractionation, leads to an enrichment of ¹³C in the remaining, undegraded CCl₄. nih.gov By measuring the change in the δ¹³C value of CCl₄ over time, scientists can assess the extent of degradation that has occurred at a contaminated site. mdpi.com
The following table provides a summary of the applications of this compound in carbon cycle tracing and isotope fractionation analysis.
| Application | Description |
| Tracing Carbon Flow | Follows the path of carbon from ¹³C-CCl₄ into degradation products and biomass. nih.gov |
| Quantifying Degradation | The rate of ¹³CO₂ production provides a measure of the mineralization rate of CCl₄. nih.gov |
| Source Apportionment | The distinct δ¹³C signature of industrial CCl₄ helps identify anthropogenic sources. noaa.gov |
| Assessing Biodegradation | Isotopic fractionation of ¹³C in residual CCl₄ indicates the extent of degradation. nih.gov |
Analytical Standards and Method Validation in Environmental Monitoring
This compound is an essential tool for ensuring the accuracy and reliability of analytical methods used in environmental monitoring. isotope.comlgcstandards.com Its primary role is as an internal standard or a surrogate in the analysis of environmental samples for the presence of carbon tetrachloride and other volatile organic compounds. cdc.gov
In analytical chemistry, an internal standard is a known amount of a compound that is added to a sample before analysis. By comparing the analytical response of the target analyte (in this case, unlabeled CCl₄) to the response of the internal standard (¹³C-CCl₄), any variations in the analytical procedure, such as extraction efficiency or instrument response, can be corrected for. This leads to more accurate and precise quantification of the analyte.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net This involves evaluating several performance characteristics, including:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among a series of individual measurements.
Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely measured.
The use of ¹³C-CCl₄ as an isotopically labeled standard is crucial for validating methods for the analysis of CCl₄ in complex environmental matrices like soil, water, and air. cdc.gov By spiking a sample with a known amount of ¹³C-CCl₄ and measuring its recovery, analysts can assess the accuracy and efficiency of the entire analytical process, from sample preparation to instrumental analysis. longdom.org
The following table outlines the key roles of this compound in analytical standards and method validation.
| Role | Description |
| Internal Standard | A known amount is added to samples to correct for variations in the analytical procedure, improving accuracy and precision. cdc.gov |
| Surrogate Standard | Used to monitor the performance of the analytical method for each sample. |
| Method Validation | Essential for assessing the accuracy, precision, and recovery of analytical methods for CCl₄ in environmental samples. researchgate.netlongdom.org |
| Quality Control | Routinely used in quality control samples to ensure the ongoing reliability of analytical data. |
Advanced Material Synthesis and Catalysis Utilizing Carbon 13c Tetrachloride Precursors
Synthesis of Mesoporous Carbon Materials via Reduction Pathways
The synthesis of high-surface-area mesoporous carbon materials can be achieved through the chemical reduction of carbon tetrachloride (CCl₄). A notable method involves a self-templating approach where CCl₄ is reduced by a sodium-potassium (NaK) alloy. In this process, the reduction of the carbon precursor and the formation of salt nanocrystals (e.g., KCl) occur simultaneously. These in-situ generated salt nanocrystals act as a template, creating a network of pores within the carbon matrix as it forms. The template can then be easily removed by washing with water, yielding a mesoporous carbon structure. psu.edunih.gov
Materials produced via this pathway exhibit desirable properties for various applications. For instance, mesoporous carbon derived from CCl₄ reduction can achieve a high Brunauer–Emmett–Teller (BET) surface area of up to 2012 m²/g with a narrow pore size distribution centered around 5-10 nm. psu.edu While studies detailing bulk synthesis specifically use unlabeled CCl₄, the use of ¹³CCl₄ in such a system would be invaluable for mechanistic investigations, allowing for the tracking of carbon atoms from the liquid precursor to their final position in the solid mesoporous framework using techniques like solid-state Nuclear Magnetic Resonance (SSNMR). This is analogous to studies where ¹³C-labeled formaldehyde (B43269) has been used to probe the structure of ordered mesoporous carbons derived from polymer precursors. osti.gov
Table 1: Properties of Mesoporous Carbon (MC) Synthesized from CCl₄ Precursor psu.edu
| Property | Value |
| Precursor | Carbon Tetrachloride (CCl₄) |
| Reducing Agent | Sodium Potassium Alloy (NaK) |
| BET Surface Area | 2012 m²/g |
| Pore Size | 5–10 nm |
| Template | Self-Templated (KCl nanocrystals) |
| Specific Capacitance | 259 F/g |
| Capacitance Retention | >92% after 6000 cycles |
Investigation of Carbon-Chlorine Bond Cleavage in Material Synthesis
Understanding the cleavage of the robust carbon-chlorine (C-Cl) bond is fundamental to controlling the synthesis of carbon materials from chlorinated precursors. Carbon-13C tetrachloride serves as a critical analytical tool in these investigations. By studying the ¹³C kinetic isotope effect (KIE), researchers can distinguish between different potential reaction pathways at the molecular level. scispace.com
In the context of the reductive dehalogenation of CCl₄—a key step in its conversion to carbon materials—a primary question is whether one or multiple C-Cl bonds break during the rate-limiting step. A study on the reduction of CCl₄ by ferrous iron [Fe(II)] sorbed to goethite, an iron oxyhydroxide mineral, utilized ¹³C isotope fractionation to resolve this question. nih.gov The investigation measured the isotopic enrichment factor (ε), which quantifies the preference for the lighter ¹²C isotope to react over the heavier ¹³C isotope.
The study found an experimental enrichment factor (ε) of -26.5‰ for the reaction with Fe(II)/goethite. This value aligns closely with model systems known to proceed via a single C-Cl bond cleavage but differs significantly from the calculated value of approximately -50‰ expected for a mechanism involving the simultaneous cleavage of two C-Cl bonds. nih.gov This finding provides strong evidence that the initial, rate-determining step in the reductive transformation of CCl₄ on the goethite surface involves the breaking of only one carbon-chlorine bond. nih.gov Theoretical studies using ab initio methods support that the fragmentation of the carbon tetrachloride anion radical (CCl₄⁻) into a trichloromethyl radical (•CCl₃) and a chloride ion (Cl⁻) is a key pathway. researchgate.netnih.gov
Table 2: Carbon Isotope Enrichment Factors (ε) for CCl₄ Reduction via Different Mechanisms nih.gov
| Reaction System | Proposed Mechanism | Isotopic Enrichment Factor (ε) |
| CCl₄ + Fe(II)/Goethite | Experimental System | -26.5‰ |
| CCl₄ + Fe(II) Porphyrin | Model: Single-Electron Transfer, One C-Cl Cleavage | -26.1‰ |
| CCl₄ + Polysulfide | Model: Partial Two-Electron Transfer, One C-Cl Cleavage | -22.2‰ |
| Theoretical Calculation | Simultaneous Cleavage of Two C-Cl Bonds | ~ -50‰ |
Catalytic Applications and Surface Interactions in Novel Materials
The insights gained from using ¹³CCl₄ to study reaction mechanisms are directly applicable to understanding the catalytic performance of materials in processes like environmental remediation. The surface-mediated reduction of CCl₄ on minerals like goethite is a prime example of a catalytic process where surface interactions dictate the reaction products. nih.gov
Following the initial C-Cl bond cleavage, which forms a trichloromethyl radical (•CCl₃), the subsequent reactions are heavily influenced by the catalyst surface. nih.gov In the Fe(II)/goethite system, these surface-bound radical intermediates can follow multiple pathways. The presence of hydrogen radical donors promotes the formation of chloroform (B151607) (CHCl₃), a toxic and persistent byproduct. nih.gov Alternatively, an alternative pathway, likely involving further interaction with surface-bound intermediates, leads to the formation of carbon monoxide (CO). nih.gov
Furthermore, the goethite surface itself can act as a catalyst, promoting the hydrolysis of the generated carbon monoxide to formate (B1220265) (HCOO⁻). This surface-catalyzed step is crucial as it can lead to the complete mineralization of the original contaminant, transforming it into less harmful substances. nih.gov The branching ratio between these product pathways is sensitive to environmental conditions such as pH, which alters the surface properties of the catalyst and directs the transformation of intermediates. nih.gov This demonstrates how isotopic tracer studies with ¹³CCl₄ can illuminate the complex interplay between a catalyst surface and reactants, which is essential for designing more efficient catalytic materials for dehalogenation and other chemical transformations. nih.govacs.org
Table 3: Product Distribution from the Catalytic Reduction of CCl₄ by Fe(II)/Goethite at pH 7 nih.gov
| Product | Yield |
| Chloroform (CHCl₃) | ~33% |
| Carbon Monoxide (CO) | ~20% |
| Formate (HCOO⁻) | up to 40% |
| Unaccounted Products | Balance |
Future Research Directions and Emerging Methodologies
Integration of Multi-Isotopic Labeling Techniques for Complex System Analysis
The analysis of complex biological and chemical systems is often limited by the ability to track multiple components and pathways simultaneously. While single-isotope labeling, such as using Carbon-13C tetrachloride, provides a clear view of the fate of the carbon backbone of a molecule, the integration of multiple isotopic labels offers a more holistic and detailed picture. creative-proteomics.com This approach, known as multi-isotopic labeling, involves tagging a single molecule or multiple molecules in a system with different stable isotopes. creative-proteomics.com
Future research will increasingly combine ¹³C labeling in compounds like this compound with other stable isotopes such as Nitrogen-15 (¹⁵N), Deuterium (B1214612) (²H), and Chlorine-37 (³⁷Cl). For instance, in metabolic flux analysis (MFA), researchers can use a combination of ¹³C- and ¹⁵N-labeled substrates to simultaneously trace carbon and nitrogen fluxes through metabolic networks, providing a more comprehensive understanding of cellular metabolism. creative-proteomics.comphysiology.org This dual-labeling strategy is critical for studying the biosynthesis of molecules containing both carbon and nitrogen, such as amino acids and nucleotides. nih.gov
In environmental science, tracking the degradation of this compound can be enhanced by also synthesizing it with a stable chlorine isotope (³⁷Cl). This dual-labeling would allow researchers to deconvolve bond-specific reaction mechanisms during reductive dechlorination, a key process in its environmental remediation. researchgate.netoup.com By monitoring the changes in both carbon and chlorine isotope ratios, a more detailed understanding of the kinetic isotope effects and the specific bonds being broken during degradation can be achieved.
The power of this integrated approach lies in its ability to resolve ambiguities that arise from single-tracer experiments. By providing multiple dimensions of data, it enhances the accuracy of metabolic models and reaction pathway elucidation. physiology.org Techniques such as ¹³C-Metabolic Flux Analysis (¹³C-MFA) are already benefiting from the integration of multiple tracer data sets to improve the precision and resolution of flux estimates in complex biological systems like the heart. physiology.orgvanderbilt.edu
Table 1: Examples of Multi-Isotopic Labeling Strategies and Their Applications
| Isotope Combination | Target Molecule(s) | Research Area | Potential Insights |
|---|---|---|---|
| ¹³C / ¹⁵N | Amino Acids, Nucleotides | Metabolomics, Systems Biology | Simultaneous tracking of carbon and nitrogen pathways; understanding nutrient assimilation. creative-proteomics.com |
| ¹³C / ²H | Glucose, Fatty Acids | Metabolic Research | Tracing hydrogen and carbon atoms to understand redox metabolism and biosynthetic pathways. |
Development of Advanced Spectroscopic and Analytical Tools for Enhanced Resolution and Sensitivity
The detection and analysis of isotopically labeled compounds are critically dependent on the capabilities of spectroscopic and analytical instrumentation. The future utility of this compound is intrinsically linked to the ongoing development of more powerful analytical tools, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com
High-resolution NMR spectroscopy is a cornerstone for analyzing ¹³C-labeled compounds. nih.govacs.org Future advancements will focus on increasing sensitivity and resolution. The low natural abundance and smaller gyromagnetic ratio of ¹³C result in lower sensitivity compared to proton (¹H) NMR. nih.gov However, techniques like polarization transfer and the nuclear Overhauser effect significantly enhance the ¹³C signal. nih.gov The development of higher-field magnets and cryogenically cooled probes continues to push the boundaries of sensitivity, enabling the detection of lower concentrations of ¹³C-labeled metabolites and reaction intermediates. nih.gov
Indirect detection methods, such as ¹H-[¹³C] NMR, which detect protons attached to ¹³C nuclei, offer a significant sensitivity advantage and allow for the direct calculation of ¹³C fractional enrichments in vivo. nih.govacs.org Furthermore, solid-state NMR is an emerging tool for characterizing ¹³C-labeled compounds in non-soluble or solid-phase systems, such as polymers or biological tissues. rsc.org
Mass spectrometry, especially when coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is another vital tool. creative-proteomics.com High-resolution MS can easily distinguish between labeled and unlabeled compounds based on their mass difference, allowing for precise quantification. creative-proteomics.com Techniques like Isotopic Ratio Outlier Analysis (IROA) use samples labeled with ¹³C to differentiate biological signals from background noise and accurately determine molecular formulas. nih.gov
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Advantage | Future Direction |
|---|---|---|
| High-Field NMR | High resolution, detailed structural information. acs.org | Higher field strengths (>20 Tesla), improved probe technology for greater sensitivity. |
| ¹H-[¹³C] Indirect NMR | Increased sensitivity compared to direct ¹³C detection. nih.gov | Broader application for in vivo metabolic studies and low-concentration samples. |
| Solid-State NMR | Analysis of insoluble materials and tissues. rsc.org | Enhanced resolution and application to complex material science problems. |
| High-Resolution MS | Precise mass determination, accurate quantification of isotope incorporation. creative-proteomics.com | Improved ionization techniques and mass analyzers for higher throughput and sensitivity. |
Enhanced Computational Models for Predicting Isotope Effects and Reaction Dynamics
Parallel to experimental advances, the development of sophisticated computational models is revolutionizing our understanding of chemical reactions at a molecular level. For this compound, enhanced computational models are crucial for predicting kinetic isotope effects (KIEs) and reaction dynamics, providing insights that are often difficult to obtain through experiments alone. acs.orgmit.edu
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Due to the subtle changes introduced by ¹³C substitution, calculating these effects requires high-level quantum chemical modeling. researchgate.net Modern computational chemistry employs methods like Density Functional Theory (DFT) and ab initio calculations (e.g., CCSD(T)) to model the potential energy surfaces of reactions. researchgate.netrsc.org These calculations allow for the determination of transition state geometries and vibrational frequencies for both the ¹²C and ¹³C isotopologues, which are essential for predicting KIEs within the framework of Transition State Theory (TST). acs.orgescholarship.org
Recent studies on reactions like the abstraction of hydrogen from methane (B114726) by a chlorine atom (Cl + CH₄) have demonstrated the power of these models. Full-dimensional quantum dynamics simulations and Ring Polymer Molecular Dynamics (RPMD) are being used to accurately compute thermal rate constants and KIEs, showing excellent agreement with experimental data. acs.orgmit.edu These models have revealed the critical importance of quantum mechanical phenomena, such as tunneling, which can be significantly affected by isotopic substitution. acs.org
For this compound, these computational approaches can be used to:
Predict the ¹³C KIE for various degradation pathways (e.g., reductive dechlorination), helping to interpret experimental data from environmental samples. escholarship.org
Simulate reaction mechanisms and identify rate-limiting steps.
Guide the design of new catalysts or remediation strategies by modeling the interaction of ¹³CCl₄ with different chemical or biological agents.
The synergy between advanced computational modeling and experimental validation will continue to be a major driver of research, providing an unprecedented level of detail into the reaction dynamics of isotopically labeled compounds. researchgate.net
Novel Applications of this compound in Materials Science and Environmental Remediation Strategies
The unique properties of this compound are paving the way for innovative applications in materials science and environmental remediation.
Materials Science The introduction of a ¹³C label into materials allows their lifecycle, structure, and degradation to be tracked with high precision. One emerging application is in the synthesis of labeled carbon-based materials. For example, carbon tetrachloride can be used as a precursor to synthesize mesoporous carbon, a material with a high surface area that is valuable for applications like supercapacitor electrodes. acs.org By using this compound as the precursor, researchers can create ¹³C-labeled mesoporous carbon. This would enable detailed studies of the material's formation and stability using ¹³C solid-state NMR.
Similarly, there is growing interest in using ¹³C-labeled precursors to synthesize polymers. rsc.orgresearchgate.net This allows scientists to track the fate of these polymers in the environment, which is particularly relevant for studying the breakdown of plastics into micro- and nanoplastics. researchgate.net this compound could potentially serve as a building block or reagent in the synthesis of specific ¹³C-labeled polymers, whose degradation and environmental integration could then be monitored unambiguously. isolife.nlacs.org
Environmental Remediation Strategies In environmental science, the primary application of this compound is as a tracer to study the fate and degradation of chlorinated solvent contamination. The remediation of sites contaminated with carbon tetrachloride often relies on processes like in-situ bioremediation, where microorganisms break down the pollutant. nih.gov A key degradation pathway is reductive dechlorination, which converts carbon tetrachloride to less harmful compounds like chloroform (B151607), dichloromethane (B109758), and methane. pnnl.gov
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for monitoring this process in the field. By measuring the change in the natural ¹³C/¹²C ratio of the contaminant, scientists can assess the extent of biodegradation. researchgate.netoup.com However, this relies on measuring very small isotopic shifts. The intentional introduction of this compound as a tracer would provide a clear and easily detectable signal, allowing for:
Precise tracking of the contaminant plume and its degradation products. pnnl.gov
Unambiguous quantification of degradation rates under various field conditions. nih.gov
Elucidation of competing degradation pathways by tracing the ¹³C label into different daughter products.
This approach transforms the study from observing natural isotopic fractionation to conducting a highly controlled tracer experiment within a complex environmental system. researchgate.net
Q & A
Q. What analytical methods are recommended to verify the isotopic purity of Carbon-13C tetrachloride in synthesized samples?
Isotopic purity (99 atom % ¹³C) can be validated using nuclear magnetic resonance (NMR) spectroscopy, leveraging the distinct ¹³C chemical shift, or mass spectrometry to quantify isotopic abundance. NMR is particularly effective for distinguishing ¹³C signals from natural abundance ¹²C in solvents or impurities . For mass spectrometry, isotopic ratio measurements via high-resolution instruments (e.g., Q-TOF) are critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its acute toxicity (Category 3 for skin/oral/inhalation) and carcinogenicity (IARC Group 2B), researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Storage should comply with Class 6.1B regulations (non-flammable acute toxics) in ventilated, cool environments. Occupational exposure limits include a TWA of 15 mg/m³ and STEL of 25 mg/m³, with mandatory health surveillance for liver/kidney function in exposed personnel .
Q. How can researchers design experiments to study the environmental fate of this compound?
Use isotopic tracing with ¹³C-labeled CCl₄ in controlled microcosms to monitor degradation pathways (e.g., hydrolysis, photolysis) or adsorption in soil/water systems. Gas chromatography-mass spectrometry (GC-MS) with isotope-specific detectors can track ¹³C-labeled metabolites or degradation byproducts .
Advanced Research Questions
Q. How can contradictory data on this compound’s carcinogenicity (e.g., IARC vs. EPA assessments) be reconciled in risk evaluation frameworks?
Discrepancies arise from differing evidence weights: IARC’s Group 2B (“possibly carcinogenic”) relies on limited human data but strong animal evidence, while EPA’s IRIS assessment emphasizes mechanistic studies (e.g., hepatic CYP2E1 activation). Researchers should apply systematic review criteria (e.g., EPA’s inclusion/exclusion thresholds for peer-reviewed vs. gray literature) and integrate dose-response models to resolve conflicts .
Q. What methodologies are optimal for detecting trace-level this compound emissions in atmospheric studies?
Ground-based Fourier-transform infrared (FTIR) spectroscopy and airborne gas sampling coupled with GC-MS are effective. For example, a 2018 study identified eastern China’s emissions using Korean Peninsula airborne data, highlighting the need for multi-regional calibration to distinguish background vs. anthropogenic sources .
Q. How should researchers address inconsistencies in thermodynamic property datasets (e.g., boiling point, viscosity) for this compound?
Cross-validate data from authoritative sources like NIST, which compiles studies from Joshi et al. (1990) and Majer & Svoboda (1985). Discrepancies in density or vapor pressure may stem from isotopic effects; replicate measurements under standardized conditions (e.g., 25°C, 1 atm) and apply quantum mechanical corrections for ¹³C isotopic mass differences .
Q. What strategies are recommended for integrating non-peer-reviewed data (e.g., government reports) into this compound risk assessments?
Follow EPA’s gray literature inclusion criteria: prioritize quantitative data from authoritative NGOs or regulatory agencies (e.g., ATSDR profiles) while excluding non-public or subscription-only sources. Use hierarchical meta-analysis to weight peer-reviewed studies higher but retain gray literature for contextual insights (e.g., occupational exposure case studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
